Tyrosine Kinase Peptide 1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C77H124N18O23 |
|---|---|
Molecular Weight |
1669.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |
InChI Key |
LJDCPBIMSKFGET-OTBOVQIOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Tyrosine Kinase Peptide 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase Peptide 1 (TKP1), a synthetic peptide with the amino acid sequence KVEKIGEGTYGVVYK, serves as a crucial tool in the study of signal transduction pathways mediated by protein tyrosine kinases (PTKs).[1] Derived from the sequence of p34cdc2, this peptide has been extensively characterized as a specific and efficient substrate for a subset of PTKs, making it an invaluable reagent for kinase activity assays and inhibitor screening.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its substrate specificity, the signaling pathways it pertains to, and detailed experimental protocols for its use.
Core Mechanism of Action: A Specific Substrate for Src Family Kinases
The primary mechanism of action of this compound lies in its role as a substrate for phosphorylation by protein tyrosine kinases. The tyrosine residue within its sequence (EGY GV) is the specific site of phosphorylation. Extensive studies have revealed that TKP1 is a highly specific substrate for the Src family of non-receptor tyrosine kinases.[2] This family includes key regulators of cellular processes such as proliferation, differentiation, survival, and migration.
Substrate Specificity:
Kinase assays have demonstrated that this compound is efficiently phosphorylated by several members of the Src family, including:
-
c-Src (p60c-src): A prototypical member of the family involved in numerous signaling pathways.[3]
-
Lck (p56lck): Primarily expressed in T-lymphocytes and crucial for T-cell receptor signaling.[3]
-
Lyn (p56lyn): Involved in B-cell receptor signaling and other hematopoietic cell functions.[2]
-
Fyn (p55fyn): Plays a role in neuronal development and immune cell signaling.[2]
Conversely, this compound is a poor substrate for non-Src family tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[2] This high degree of specificity is a key advantage for researchers seeking to isolate and study the activity of Src family kinases.
Signaling Pathways
The phosphorylation of this compound in vitro mimics the phosphorylation of natural substrates of Src family kinases in vivo. Therefore, assays utilizing this peptide provide insights into the activation state of signaling pathways regulated by these kinases. The Src family kinases are integral components of numerous signaling cascades, including:
-
Growth Factor Receptor Signaling: Src kinases are often activated downstream of receptor tyrosine kinases (RTKs) like EGFR and PDGFR, though TKP1 is not a direct substrate for these receptors. Src family kinases act as crucial signal transducers, relaying signals from the cell surface to intracellular pathways that control cell growth and proliferation.
-
Integrin Signaling: Src kinases are key players in signaling pathways initiated by integrins, which mediate cell adhesion to the extracellular matrix. These pathways regulate cell migration, survival, and cytoskeletal organization.
-
Immune Cell Signaling: As exemplified by Lck and Lyn, Src family kinases are central to the signaling cascades initiated by T-cell receptors (TCRs) and B-cell receptors (BCRs), which are fundamental for adaptive immunity.
The use of this compound in kinase assays allows for the quantitative measurement of Src family kinase activity, which can be correlated with the activation status of these critical signaling pathways.
Quantitative Data
| Kinase | Typical TKP1 Concentration in Assay | Reference(s) |
| c-Src (h) | 250 µM | [4] |
Experimental Protocols
Radiometric Kinase Assay for c-Src Activity
This protocol is a common method for quantifying the activity of c-Src kinase using this compound as a substrate.
Materials:
-
Recombinant active c-Src (human)
-
This compound (KVEKIGEGTYGVVYK)
-
Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA)
-
Magnesium Acetate (10 mM)
-
[γ-³³P]-ATP (specific activity ~500 cpm/pmol)
-
Phosphoric Acid (0.5% and 0.425%)
-
Methanol
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 8 mM MOPS pH 7.0, 0.2 mM EDTA, and 250 µM this compound.
-
Add 5-10 mU of active c-Src kinase to the reaction mixture.
-
Initiate the reaction by adding a mixture of 10 mM Magnesium Acetate and [γ-³³P]-ATP.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper four times for 4 minutes each with 0.425% phosphoric acid.
-
Perform a final wash with methanol.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
ELISA-Based Kinase Assay
This protocol provides a non-radioactive method for detecting the phosphorylation of this compound.
Materials:
-
Biotinylated this compound
-
Recombinant active Src family kinase
-
Kinase reaction buffer
-
ATP
-
Streptavidin-coated microplate
-
Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Procedure:
-
Coat a streptavidin-coated microplate with biotinylated this compound.
-
Wash the plate to remove unbound peptide.
-
Prepare the kinase reaction mixture containing the active Src family kinase, kinase reaction buffer, and ATP.
-
Add the kinase reaction mixture to the wells and incubate to allow for peptide phosphorylation.
-
Wash the plate to remove the kinase and ATP.
-
Add the anti-phosphotyrosine antibody-enzyme conjugate and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
References
- 1. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]
- 2. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src Substrate Peptide | 12-140 [merckmillipore.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide on a Model Tyrosine Kinase Peptide Substrate
A Note on "Tyrosine Kinase Peptide 1" : The term "this compound" (TKP1) does not correspond to a standardized or widely recognized molecule in scientific literature. This guide will therefore focus on a well-characterized, representative synthetic peptide substrate for the Src tyrosine kinase, a pivotal enzyme in cell signaling. The principles and methodologies described are broadly applicable to the study of other tyrosine kinase peptide substrates.
Discovery and History
The discovery of protein tyrosine phosphorylation in the late 1970s was a landmark event in cell biology, revealing a novel mechanism of signal transduction.[1][2] Initially, the protein kinase activity associated with the v-Src oncogene of the Rous sarcoma virus was thought to phosphorylate serine and threonine residues.[2] However, in 1979, Tony Hunter and Bart Sefton demonstrated that v-Src is, in fact, a tyrosine kinase, a discovery that opened up a new field of cancer research.[2]
This led to the identification of numerous other tyrosine kinases, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and non-receptor tyrosine kinases like Src and Abl.[1][3][4] To study the activity and specificity of these newly discovered enzymes, researchers required defined substrates. This need spurred the development of synthetic peptide substrates.
Early studies in the 1980s revealed that the amino acid sequence surrounding a target tyrosine residue is crucial for recognition by a specific tyrosine kinase.[5] It was observed that many viral transforming proteins had one or more glutamic acid residues near the N-terminal side of the phosphorylated tyrosine.[5] This insight guided the design of the first synthetic peptide substrates for tyrosine kinases.[5]
One such widely used model peptide for Src kinase is based on the autophosphorylation site of pp60c-Src, with a sequence such as AEEEIYGEFEAKKKK .[6][7] This and similar peptides have been instrumental in dissecting the kinetics and inhibition of Src and other tyrosine kinases.[6][7]
Biological Function and Signaling Pathways
Synthetic tyrosine kinase peptide substrates do not have an intrinsic biological function within a cell. Instead, they are powerful tools designed to mimic the natural protein substrates of tyrosine kinases in vitro.[8] By acting as a substrate, they enable researchers to quantify the enzymatic activity of a specific kinase.[9]
Tyrosine kinases, the enzymes these peptides are designed to study, are central to a vast number of cellular signaling pathways that regulate cell growth, differentiation, migration, and survival.[3][4] These pathways are often initiated by the binding of an extracellular ligand (like a growth factor) to a receptor tyrosine kinase on the cell surface.[10]
This binding event triggers the dimerization of the receptor and the autophosphorylation of tyrosine residues in its intracellular domain.[10] These newly phosphorylated tyrosines then act as docking sites for downstream signaling proteins containing Src Homology 2 (SH2) domains, initiating a cascade of intracellular events.[10][11]
A key downstream pathway is the Ras-MAPK pathway, which is crucial for cell proliferation.[10][12] Adaptor proteins like Grb2 bind to the phosphorylated receptor and recruit other proteins, ultimately leading to the activation of the small G-protein Ras.[11] Ras then activates a cascade of serine/threonine kinases (the MAPK cascade) that relays the signal to the nucleus to alter gene expression.[11][12]
Non-receptor tyrosine kinases, such as those in the Src family, also play critical roles in these signaling networks.[3][4] They can be activated by RTKs and are involved in pathways controlling the cytoskeleton, cell adhesion, and immune responses.[3][4]
Quantitative Data
The interaction between a tyrosine kinase and its peptide substrate can be characterized by several quantitative parameters. The Michaelis constant (Km) and the catalytic rate constant (kcat) are fundamental to describing the kinetics of the phosphorylation reaction.
| Parameter | Description | Typical Value for Src and Model Peptide |
| Km | The concentration of the peptide substrate at which the reaction rate is half of its maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. | The apparent Km for the phosphorylation of a peptide corresponding to the autophosphorylation site of pp60src by the Y73 virus-transforming protein-associated kinase was found to be approximately 5 mM.[5] |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. | Varies depending on the specific kinase and reaction conditions. |
| kcat/Km | The catalytic efficiency of the enzyme, reflecting both its binding affinity and its catalytic activity. | A higher value indicates a more efficient enzyme. |
Note: The specific values for these parameters can vary depending on the exact peptide sequence, the specific tyrosine kinase being studied, and the experimental conditions (e.g., temperature, pH, ATP concentration).
Experimental Protocols
The primary experimental use for a tyrosine kinase peptide substrate is in an in vitro kinase assay.[9][13] This assay measures the ability of a kinase to transfer a phosphate group from ATP to the tyrosine residue on the peptide substrate.
In Vitro Kinase Assay (Radiometric)
This is a classic method for measuring kinase activity.
Materials:
-
Purified tyrosine kinase (e.g., recombinant Src)
-
Synthetic peptide substrate (e.g., AEEEIYGEFEAKKKK)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radioactive ATP)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, the purified kinase, and the peptide substrate.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The negatively charged phosphate groups on the paper will bind the positively charged peptide.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the dried phosphocellulose paper in a vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.
In Vitro Kinase Assay (Fluorescence-Based)
This is a non-radioactive alternative that offers a continuous readout of kinase activity.[14]
Materials:
-
Purified tyrosine kinase
-
Fluorescently labeled peptide substrate (e.g., a peptide with an environmentally sensitive fluorophore near the tyrosine)
-
Kinase reaction buffer
-
ATP solution
-
Fluorometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing the kinase buffer and the fluorescent peptide substrate.[14]
-
Place the cuvette in a fluorometer and record the baseline fluorescence.
-
Initiate the reaction by adding ATP.
-
Monitor the change in fluorescence intensity over time.[14] The phosphorylation of the peptide can cause a conformational change that alters the fluorescence of the nearby fluorophore, providing a real-time measure of kinase activity.[14]
Visualizations
Signaling Pathway Diagram
Caption: A simplified signaling pathway initiated by a Receptor Tyrosine Kinase (RTK).
Experimental Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase assay.
References
- 1. Receptor Tyrosine Kinases: Legacy of the First Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Synthetic peptide substrates for a tyrosine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]
- 7. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tyrosine Kinase Peptide 1 in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyrosine Kinase Peptide 1, a widely utilized generic substrate in the study of protein tyrosine kinase (PTK) signaling. The guide details its role as a substrate, its application in key experimental assays, and its context within major signaling cascades.
Introduction to this compound
This compound is a synthetic peptide with the amino acid sequence KVEKIGEGTYGVVYK [1][2]. This sequence is derived from amino acids 6-20 of p34cdc2, a cell division cycle protein[2][3]. It is designed to be a generic substrate for a variety of protein tyrosine kinases (PTKs), making it a valuable tool for in vitro kinase assays[3]. It is particularly noted for its use as a substrate for Src family kinases, such as c-Src and Lck[4]. The peptide's utility lies in its ability to be phosphorylated on its tyrosine residue by active kinases, providing a measurable output for enzyme activity.
Role in Cellular Signaling Pathways
As a generic substrate, this compound does not belong to a single specific signaling pathway but rather serves as a tool to study the activity of kinases that are integral to numerous pathways. When introduced into a system (e.g., a cell lysate or a purified kinase preparation), the phosphorylation of this peptide can act as a proxy for the phosphorylation of endogenous substrates. The kinases that phosphorylate this peptide are key players in cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and metabolism[4][5][6][7].
Two of the most critical signaling pathways regulated by tyrosine kinases are the MAPK/ERK and PI3K/AKT pathways. These pathways are often initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface.
MAPK/ERK Pathway: This pathway is a central signaling cascade that converts extracellular signals into a wide range of cellular responses. Activation of an RTK leads to the recruitment of adaptor proteins like Grb2, which in turn activates the small GTPase Ras. Ras then initiates a kinase cascade, activating Raf (a MAPKKK), which phosphorylates and activates MEK (a MAPKK), which finally phosphorylates and activates ERK (a MAPK). Activated ERK can then translocate to the nucleus to regulate gene expression. A generic tyrosine kinase substrate is phosphorylated at the initial stages of such cascades by activated receptor or non-receptor tyrosine kinases.
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation. Upon ligand binding, RTKs can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates kinases such as PDK1 and Akt. Activated Akt proceeds to phosphorylate a host of downstream targets that inhibit apoptosis and promote cell cycle progression and protein synthesis[4][5][6][7]. The activity of the initial tyrosine kinases in this pathway can be monitored using substrates like this compound.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Representative Tyrosine Kinase Substrate Peptides
| Kinase | Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| pp60c-src | EFEYAFF | 210 | 680 | - | - | [2] |
| JAK1 | GETEEEITYGYFER | 150 | - | 0.44 | 2,900 | [1] |
| ZAP70 | EPEEPEpYEEPEQE | 130 | - | 0.81 | 6,200 | [1] |
| Csk | KEEEPIYEEFFE | 340 | - | 1.9 | 5,600 | [8] |
Note: The data presented are for the specified peptides and kinases and serve as examples. Kinetic constants for this compound would need to be determined empirically.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Sequence | KVEKIGEGTYGVVYK | [1][2] |
| Molecular Weight | ~1670 Da | |
| Source | Synthetic, based on p34cdc2 (aa 6-20) | [2][4][3] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow using this compound.
References
- 1. The intrinsic substrate specificity of the human tyrosine kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic peptidic substrate of minimal size and semioptimal sequence for the protein tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Peptides in Tyrosine Kinase Cancer Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of peptides in the study of protein tyrosine kinases (TKs), a superclass of enzymes that are central to cellular signaling and frequently dysregulated in cancer. While the term "Tyrosine Kinase Peptide 1" does not refer to a single, universally recognized molecule, it aptly represents the broad and critical use of peptides as tools and therapeutic candidates in tyrosine kinase research. This document will explore the multifaceted functions of these peptides, from their application as substrates in activity assays to their potential as targeted cancer therapies, using the non-receptor tyrosine kinase c-Src as a primary exemplar.
Introduction to Tyrosine Kinases in Oncology
Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals that govern a multitude of cellular processes, including growth, differentiation, migration, and apoptosis.[1][2][3] Broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs), this enzyme family includes over 90 members in the human genome.[4][5][6]
Dysregulation of tyrosine kinase activity, through mechanisms such as gain-of-function mutations, gene amplification, or chromosomal translocations, is a hallmark of many cancers.[2][7] This aberrant signaling can lead to uncontrolled cell proliferation and survival, making TKs prime targets for therapeutic intervention.[2][6][7] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies, including chronic myeloid leukemia (CML) and certain types of lung cancer.[1][8][9]
Peptides, both synthetic and endogenous, are indispensable tools in the study of tyrosine kinases. They serve as:
-
Substrates for quantifying kinase activity.
-
Probes for identifying and characterizing kinase-substrate interactions.
-
Scaffolds for the development of targeted inhibitors.
This guide will provide a comprehensive overview of these roles, with a focus on practical applications and experimental methodologies.
Peptides as Substrates for Measuring Tyrosine Kinase Activity
A fundamental aspect of tyrosine kinase research is the quantification of their enzymatic activity. This is crucial for understanding their biological function, validating their role in disease, and screening for potential inhibitors. Synthetic peptides designed to mimic the phosphorylation site of a known substrate are widely used for this purpose.[10][11]
The Kinase Activity Assay
The most common method for measuring TK activity is the kinase assay, which can be performed using various formats, including radioactive and non-radioactive methods.[12] A generic workflow for a peptide-based kinase assay is illustrated below.
Caption: A generalized workflow for a peptide-based tyrosine kinase activity assay.
Experimental Protocol: Non-Radioactive Tyrosine Kinase Assay
This protocol provides a method for measuring the activity of a purified tyrosine kinase, such as c-Src, using a synthetic peptide substrate and an ELISA-based detection system.
Materials:
-
Purified active tyrosine kinase (e.g., c-Src).
-
Tyrosine Kinase Peptide Substrate (e.g., a peptide containing a known c-Src phosphorylation motif).[13]
-
ATP solution.
-
Kinase Assay Buffer (e.g., HEPES buffer, pH 7.5, containing MgCl₂, MnCl₂, DTT).
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).[12]
-
ELISA plate (e.g., streptavidin-coated for biotinylated peptides).
-
Wash Buffer (e.g., PBS with Tween-20).
-
TMB substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Peptide Immobilization: If using a biotinylated peptide, pre-coat a streptavidin plate with the peptide substrate and wash to remove any unbound peptide.
-
Kinase Reaction: a. Prepare a reaction mixture containing the kinase assay buffer, ATP, and the purified tyrosine kinase. b. Add the reaction mixture to the wells of the ELISA plate containing the immobilized peptide substrate. c. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.
-
Detection: a. Stop the reaction by washing the plate thoroughly with Wash Buffer. b. Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature. c. Wash the plate to remove unbound antibody. d. Add TMB substrate and incubate until a blue color develops. e. Add Stop Solution to quench the reaction, turning the color to yellow.
-
Quantification: a. Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated peptide, and thus to the kinase activity.[12]
Quantitative Data: Inhibitor Screening
Peptide-based assays are instrumental in high-throughput screening for tyrosine kinase inhibitors. The potency of a candidate inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor Candidate | Target Kinase | Peptide Substrate | IC₅₀ (nM) |
| Dasatinib | c-Src | Poly(E₄Y) | 0.8 |
| Saracatinib (AZD0530) | c-Src | Poly(E₄Y) | 2.7 |
| Bosutinib (SKI-606) | c-Src | Poly(E₄Y) | 1.2 |
| Gefitinib | EGFR | EGFR-derived peptide | 37 |
| Erlotinib | EGFR | EGFR-derived peptide | 2 |
This table presents representative IC₅₀ values for known TKIs against their target kinases, as determined by peptide-based kinase assays. The specific values can vary based on the assay conditions and the peptide substrate used.
Role of Tyrosine Kinases in Signaling Pathways
Tyrosine kinases are central nodes in complex signaling networks that regulate cellular behavior. Non-receptor tyrosine kinases, like c-Src, are located in the cytoplasm and at the plasma membrane, where they relay signals from RTKs and other cell surface receptors.[8]
The c-Src Signaling Pathway
c-Src is involved in multiple signaling pathways that control cell proliferation, survival, migration, and invasion. Its activation can be initiated by various stimuli, including growth factors that activate RTKs like the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).
Caption: Simplified signaling pathway showing the activation of c-Src by RTKs and its downstream effects.
Upon activation, c-Src phosphorylates a wide array of downstream substrates, including:
-
Focal Adhesion Kinase (FAK): A key regulator of cell adhesion and migration. Phosphorylation of FAK by c-Src is a critical step in the disassembly of focal adhesions, which is required for cell movement.[8]
-
Ras/Raf/MEK/ERK Pathway: c-Src can activate this canonical pathway, which leads to the transcription of genes involved in cell proliferation.
-
PI3K/Akt Pathway: Activation of this pathway by c-Src promotes cell survival by inhibiting apoptosis.
-
STAT3: c-Src can directly phosphorylate and activate the transcription factor STAT3, which upregulates genes involved in proliferation and survival.
Methods for Studying Tyrosine Kinase Signaling
Elucidating the signaling pathways controlled by tyrosine kinases requires a combination of techniques to identify kinase substrates and measure changes in their phosphorylation status.
Western Blotting for Phospho-Proteins
Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, it is possible to assess the activation state of a signaling pathway.
Experimental Protocol: Western Blotting for Phospho-Src
Objective: To determine the level of active c-Src in cancer cells by detecting phosphorylation at Tyrosine 416 (Y416), a key autophosphorylation site.
Materials:
-
Cancer cell lines (e.g., with and without treatment with a c-Src inhibitor).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Src (Y416) and Mouse anti-total-Src.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells as required, then lyse them on ice using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[14]
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C. b. Wash the membrane, then incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with the anti-total-Src antibody to confirm equal loading of the c-Src protein.
Quantitative Data: Protein Expression in Cancer Cell Lines
The expression levels of tyrosine kinases can vary significantly across different cancer types and even between different cell lines of the same cancer. Quantitative methods like mass spectrometry-based proteomics can provide a global view of the "kinome."[15][16]
| Cell Line | Cancer Type | c-Src Expression (Relative Abundance) | EGFR Expression (Relative Abundance) |
| A431 | Squamous Carcinoma | Moderate | Very High |
| MCF-7 | Breast Cancer | Low | Moderate |
| MDA-MB-231 | Breast Cancer | High | High |
| HT-29 | Colon Cancer | High | Moderate |
| SW480 | Colon Cancer | Moderate | Low |
This table provides a qualitative summary of typical relative expression levels of c-Src and EGFR in commonly used cancer cell lines. Actual quantitative data can be obtained from proteomic databases.
Conclusion and Future Directions
Peptides are fundamental to the advancement of tyrosine kinase cancer research. As synthetic substrates, they enable robust and high-throughput assays for kinase activity, which are essential for basic research and drug discovery.[11][17] As tools for studying signaling, they help to unravel the complex networks that drive cancer progression.
The future of this field will likely see the development of more sophisticated peptide-based tools. These may include:
-
Peptide-based Biosensors: Engineered peptides that change their fluorescent properties upon phosphorylation could allow for the real-time monitoring of kinase activity within living cells.
-
Peptide Inhibitors: While small molecule TKIs have been highly successful, peptides offer the potential for greater specificity and the ability to target protein-protein interactions that are difficult to disrupt with small molecules.
-
Peptidomimetics: Chemically modified peptides with improved stability and cell permeability could overcome the traditional limitations of peptides as therapeutic agents.
By continuing to leverage the versatility of peptides, researchers and drug developers will be better equipped to understand the role of tyrosine kinases in cancer and to design the next generation of targeted therapies.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A History of Cancer Research: Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Assay of Tyrosine Kinases Using Synthetic Peptides_实验方法 [protocol.everlab.net]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Profiling of Protein Tyrosine Kinases in Human Cancer Cell Lines by Multiplexed Parallel Reaction Monitoring Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Profiling of Protein Tyrosine Kinases in Human Cancer Cell Lines by Multiplexed Parallel Reaction Monitoring Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Generic Tyrosine Kinase Substrate: KVEKIGEGTYGVVYK
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of a widely used generic tyrosine kinase substrate peptide, commonly referred to as Tyrosine Kinase Peptide 1. This peptide, with the sequence KVEKIGEGTYGVVYK, serves as a versatile tool for studying the activity of a broad range of protein tyrosine kinases (PTKs).[1][2] Its utility spans basic research to high-throughput screening for kinase inhibitors.[3]
Introduction to Generic Tyrosine Kinase Substrates
Protein tyrosine kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[4] This post-translational modification is a fundamental mechanism for regulating cellular processes such as growth, differentiation, and metabolism.[3][4] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them critical targets for drug development.[4][5]
Generic kinase substrates are synthetic peptides designed to be phosphorylated by a wide array of kinases.[1][2] They are invaluable tools for in vitro kinase assays, enabling researchers to measure kinase activity, determine inhibitor potency, and screen for novel therapeutic compounds.[6][7] While natural protein substrates are often specific to a particular kinase, generic substrates provide a convenient and standardized method for assessing the activity of various tyrosine kinases. Another common generic substrate is Poly (Glu, Tyr), a random co-polymer.[8][9][10] However, peptide substrates with a defined sequence, such as KVEKIGEGTYGVVYK, offer greater homogeneity and reproducibility.
The peptide KVEKIGEGTYGVVYK is derived from the sequence of p34cdc2 (amino acids 6-20) and is a well-established substrate for Src family kinases and other tyrosine kinases.[11]
Quantitative Data
The efficiency of a kinase-substrate interaction is characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Kinase | Peptide Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| pp60c-src | EFEYAFF (a semi-optimized peptide) | 0.21 | 680 | [12] |
Note: The peptide EFEYAFF is presented here as an example of a systematically optimized substrate for pp60c-src, highlighting the kinetic parameters that can be achieved. While specific Km and Vmax values for KVEKIGEGTYGVVYK with a broad panel of kinases are not cited in the provided results, its widespread use as a generic substrate indicates it is effectively phosphorylated by numerous tyrosine kinases.
Experimental Protocols
The following sections detail standardized protocols for utilizing the KVEKIGEGTYGVVYK peptide in common kinase assay formats.
This protocol describes a classic method for measuring kinase activity using a radiolabeled ATP analog.
Materials:
-
This compound (KVEKIGEGTYGVVYK)
-
Active Tyrosine Kinase
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP
-
ATP Solution (10 mM)
-
Phosphocellulose Paper
-
Wash Buffer (e.g., 0.75% Phosphoric Acid)
-
Scintillation Counter and Scintillation Fluid
-
Stop Solution (e.g., 30% Acetic Acid)
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of this compound, and the active tyrosine kinase.
-
Initiate the Reaction: Add [γ-³²P]ATP to the reaction mix to a final concentration that is near the Km for the kinase, if known. A common starting concentration is 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution or by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the Phosphocellulose Paper: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
This protocol outlines a high-throughput method for screening kinase inhibitors.
Materials:
-
This compound (KVEKIGEGTYGVVYK)
-
Active Tyrosine Kinase
-
Kinase Reaction Buffer
-
ATP
-
Test Compounds (Potential Inhibitors) dissolved in DMSO
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, peptide substrate, and ATP solutions in the kinase reaction buffer.
-
Dispense Test Compounds: Add a small volume of the test compounds at various concentrations (and a DMSO control) to the wells of the microplate.
-
Add Kinase and Substrate: Add the kinase and this compound to the wells.
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Measure ATP Depletion: Add the luminescence-based kinase assay reagent to the wells. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Read Luminescence: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualizations
The following diagram illustrates a simplified, generic signaling pathway initiated by the activation of a receptor tyrosine kinase (RTK).
References
- 1. AddexBio Product Detail - this compound - (5-FAM) labeled [addexbio.com]
- 2. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. usbio.net [usbio.net]
- 12. A synthetic peptidic substrate of minimal size and semioptimal sequence for the protein tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tyrosine Kinase Peptide 1: A Substrate for c-Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Src proto-oncogene, a non-receptor tyrosine kinase, is a pivotal regulator of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently implicated in the progression of various human cancers, making it a prime target for therapeutic intervention. Understanding the kinetics and substrate specificity of c-Src is paramount for the development of novel inhibitors and diagnostic tools. This technical guide provides a comprehensive overview of Tyrosine Kinase Peptide 1, a widely utilized substrate for assaying the activity of c-Src family kinases.
This compound, with the sequence KVEKIGEGTYGVVYK , is derived from the p34cdc2 protein and has been identified as a specific and efficient substrate for c-Src family kinases[1]. Its defined sequence and reliable phosphorylation by c-Src make it an invaluable tool for in vitro kinase assays, inhibitor screening, and mechanistic studies.
Biochemical Properties and Specificity
This compound serves as an exemplary substrate for c-Src due to the presence of a consensus phosphorylation sequence recognized by the kinase. The central tyrosine (Y) residue is the site of phosphorylation, and the surrounding amino acids provide the necessary recognition motifs for the c-Src kinase domain. While it is a generic substrate for various tyrosine protein kinases, it has been shown to be particularly effective for the Src family[1].
Quantitative Data Presentation
| Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AEEEIYGEFEAKKKK | ~5-50 | - | - | - | [2] |
| EFEYAFF | 210 | 680 | - | - | [3] |
| IYGEFKKK | - | - | - | - |
Note: The kinetic parameters for peptide substrates are highly dependent on the specific assay conditions (e.g., ATP concentration, buffer composition, temperature). The values presented above should be considered as a reference. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Signaling Pathways Involving c-Src
c-Src is a central node in numerous signaling pathways that are critical for normal cellular function and are often hijacked in disease states. Upon activation by various upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR), integrins, and G-protein coupled receptors, c-Src phosphorylates a multitude of downstream substrates. This initiates signaling cascades that regulate key cellular processes.
Below is a diagram illustrating a simplified, canonical c-Src signaling pathway leading to cell proliferation and survival.
Caption: Simplified c-Src signaling pathway.
Experimental Protocols
The following section provides a detailed methodology for a standard in vitro c-Src kinase assay using this compound as a substrate. This protocol can be adapted for various applications, including inhibitor screening and determining the kinetic parameters of c-Src.
In Vitro c-Src Kinase Assay using this compound
Objective: To measure the kinase activity of c-Src by quantifying the phosphorylation of this compound.
Materials:
-
Active c-Src enzyme
-
This compound (KVEKIGEGTYGVVYK)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (prepare fresh)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega, for luminescence-based detection)
-
Phosphocellulose paper (for radioactive detection)
-
Stop solution (e.g., 75 mM phosphoric acid for radioactive detection)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, active c-Src enzyme, and this compound. The final concentrations should be optimized based on the specific activity of the enzyme and the desired assay sensitivity. A typical starting concentration for the peptide substrate is in the range of its Km, if known, or can be empirically determined (e.g., 100-200 µM).
-
Initiate the Kinase Reaction: Start the reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radioactive method) to the master mix. The final ATP concentration should be close to the Km for ATP for c-Src (typically in the low micromolar range) to ensure accurate kinetic measurements.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time.
-
Terminate the Reaction:
-
Radioactive Method: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip. Immediately immerse the paper in a beaker containing the stop solution (75 mM phosphoric acid). Wash the paper strips three times with the stop solution to remove unincorporated [γ-³²P]ATP. Finally, wash with acetone and let it air dry.
-
Luminescence Method (ADP-Glo™): Follow the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced.
-
-
Detection and Quantification:
-
Radioactive Method: Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Method: Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP generated, which corresponds to the kinase activity.
-
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP or the standard curve for the ADP-Glo™ assay. Express the kinase activity in appropriate units (e.g., pmol/min/µg of enzyme).
Below is a workflow diagram for the described radioactive kinase assay.
Caption: Radioactive c-Src kinase assay workflow.
Applications in Drug Discovery
The use of this compound in a robust and reproducible in vitro c-Src kinase assay provides a powerful platform for high-throughput screening (HTS) of small molecule libraries to identify potential c-Src inhibitors. Compounds that reduce the phosphorylation of the peptide are selected as primary hits for further characterization.
The logical relationship for a primary inhibitor screen is depicted in the diagram below.
Caption: Logic flow for c-Src inhibitor screening.
Conclusion
This compound is a valuable and well-characterized tool for the study of c-Src family kinases. Its specificity and efficiency as a substrate make it ideal for a range of applications, from basic research into kinase function to high-throughput screening for novel cancer therapeutics. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this important reagent in their work. Further characterization of its kinetic properties will undoubtedly enhance its utility and contribute to a deeper understanding of c-Src biology.
References
Understanding the Function of Tyrosine Kinase Peptide 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine Kinase Peptide 1 (TKP1), a synthetic peptide with the sequence KVEKIGEGTYGVVYK, serves as a crucial tool in the study of protein tyrosine kinases (PTKs). Derived from amino acid residues 6-20 of p34cdc2, TKP1 is widely recognized as a generic substrate for a variety of PTKs, most notably for the Src family kinases.[1][2] Its well-defined sequence and consistent performance in kinase assays make it an invaluable reagent for kinase activity screening, inhibitor profiling, and fundamental research into signal transduction pathways. This guide provides an in-depth overview of the core function of TKP1, methodologies for its use in key experiments, and a summary of relevant data.
Core Function and Mechanism of Action
This compound functions as a substrate for protein tyrosine kinases. PTKs are a class of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals. TKP1, with its exposed tyrosine residue within a consensus sequence, is readily recognized and phosphorylated by the catalytic domain of many tyrosine kinases.
The primary application of TKP1 is in in vitro kinase assays. In a typical assay, TKP1 is incubated with a purified kinase, and the extent of its phosphorylation is measured as a direct readout of the kinase's enzymatic activity. This allows researchers to:
-
Determine the specific activity of a purified kinase.
-
Screen compound libraries for potential kinase inhibitors.
-
Characterize the kinetic parameters of a kinase-substrate interaction.
-
Investigate the impact of mutations or post-translational modifications on kinase activity.
Quantitative Data Presentation
The utility of this compound is underscored by its application in quantitative assays. Below are tables summarizing typical data obtained in such experiments.
| Parameter | Value | Unit | Notes |
| Molecular Weight | ~1670 | Da | The precise molecular weight may vary slightly based on salt form (e.g., acetate).[3] |
| Amino Acid Sequence | KVEKIGEGTYGVVYK | A 15-amino acid peptide. | |
| Typical Concentration in Assays | 250 | µM | This concentration is often used in in vitro kinase assays to ensure substrate availability.[4] |
| Phosphorylation Site | Tyrosine (Y) | The single tyrosine residue in the sequence is the target for phosphorylation by tyrosine kinases. |
Table 1: Physicochemical Properties of this compound
| Kinase | Substrate | Condition | Result | Reference |
| Lck | TKP1 | In the presence of active PKCε | A significant increase in the phosphorylation of TKP1 by GST-Lck was observed, indicating that PKCε-mediated phosphorylation of Lck enhances its kinase activity towards this substrate.[5] | [5] |
| c-Src | TKP1 | In vitro kinase assay with [γ-32P]ATP | TKP1 was effectively phosphorylated by purified active c-Src, demonstrating its utility as a control substrate to measure the kinase's activity. The incorporation of the radiolabel was quantified to determine the extent of phosphorylation.[6] | [6] |
| Fyn | GST-DCC-C and TKP1 | In vitro kinase assay | Active Fyn kinase was shown to phosphorylate the cytoplasmic domain of DCC. In parallel experiments, TKP1 (referred to as Src substrate peptide) was used to confirm the activity of the kinase, highlighting its role as a reliable positive control substrate for Src family kinases.[7] | [7] |
Table 2: Examples of Experimental Use and Observed Outcomes for this compound
Experimental Protocols
The following section details a representative methodology for an in vitro kinase assay using this compound, based on protocols described in the literature.[5][6][7]
In Vitro Kinase Assay Using [γ-³²P]ATP
This protocol is designed to measure the activity of a purified tyrosine kinase (e.g., c-Src, Lck) using TKP1 as a substrate and radiolabeled ATP to detect phosphorylation.
Materials:
-
Purified active tyrosine kinase
-
This compound (TKP1)
-
Kinase reaction buffer (e.g., 100 mM Tris, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate)[7]
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume and concentrations should be optimized for the specific kinase being assayed. A typical reaction might include:
-
Kinase reaction buffer
-
Purified active kinase (e.g., 10 ng/µl)
-
This compound (e.g., to a final concentration of 250 µM)
-
[γ-³²P]ATP (e.g., 5-10 µCi) and unlabeled ATP (e.g., 10 µM)
-
-
Initiation and Incubation: Initiate the reaction by adding the [γ-³²P]ATP mixture. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Substrate Capture: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated peptide will bind to the negatively charged paper.
-
Washing: Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform several washes (e.g., 3-4 times for 5-10 minutes each).
-
Final Rinse and Drying: Briefly rinse the P81 papers with acetone to facilitate drying. Allow the papers to air dry completely.
-
Quantification: Place the dry P81 paper squares into scintillation vials and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Visualizations
Signaling Pathway Context
While this compound is a generic substrate not specific to a single pathway, it is instrumental in dissecting signaling cascades involving tyrosine kinases. The diagram below illustrates a simplified, generic signaling pathway where a receptor tyrosine kinase (RTK), upon ligand binding, activates a non-receptor tyrosine kinase like Src. TKP1 would be used in an in vitro setting to measure the activity of Src in this context.
A generic signaling pathway involving a receptor tyrosine kinase and Src, where TKP1 is used to assay Src activity.
Experimental Workflow
The following diagram outlines the logical flow of the in vitro kinase assay described in the experimental protocols section.
Workflow for an in vitro kinase assay using this compound and radiolabeled ATP.
Conclusion
This compound is a fundamental tool for the study of tyrosine kinase activity. Its defined sequence and broad utility as a substrate make it an essential component of experimental workflows in academic research and drug discovery. The methodologies and data presented in this guide provide a framework for the effective application of TKP1 in quantifying kinase activity and exploring the intricate roles of tyrosine kinases in cellular signaling.
References
- 1. Src Substrate Peptide | 12-140 [merckmillipore.com]
- 2. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
- 5. JCI - Formation of protein kinase Cε-Lck signaling modules confers cardioprotection [jci.org]
- 6. Evaluation of targeting c-Src by the RGT-containing peptide as a novel antithrombotic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tyrosine Kinase Peptide 1: A Technical Guide to its Application in Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase Peptide 1, with the amino acid sequence KVEKIGEGTYGVVYK, is a synthetic peptide derived from amino acid residues 6-20 of p34cdc2.[1][2] This peptide has emerged as a valuable tool in the study of protein tyrosine kinases (PTKs), a large and diverse family of enzymes that play critical roles in cellular signaling. Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer, making them a major focus of drug discovery and development.[3] This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in various experimental assays for studying tyrosine kinase activity and inhibition.
Biochemical Properties and Specificity
This compound serves as a versatile substrate for a variety of tyrosine kinases. It is particularly recognized as an efficient and specific substrate for Src family kinases.[4] Studies have demonstrated that Src family members, including pp60c-src, p56lyn, p56lck, and p55fyn, efficiently phosphorylate this peptide, while non-Src related tyrosine kinases such as the epidermal growth factor receptor (EGFR) kinase and Abl kinase show negligible activity towards it.[4] The specificity of this peptide for Src family kinases makes it an excellent tool for dissecting the activity of this important class of enzymes in complex biological samples.
Quantitative Kinase Activity Data
The efficiency of phosphorylation of this compound by a specific kinase can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax. These values provide insights into the affinity of the kinase for the substrate and the maximum rate of the phosphorylation reaction, respectively.
| Kinase | Peptide Substrate | Km (µM) | Vmax (pmol/µg x min) | Notes |
| Recombinant human Src | KVEKIGEGTYGVVYK | 100 | Not explicitly stated | The enzymatic activity of recombinant human Src was assessed using a luminescent assay measuring ADP release. A fixed concentration of 100 µM of the synthetic peptide was used in the assay.[5] |
| pp60c-src | Angiotensin I | 6,800 | 7-15 fold lower than neuroblastoma pp60c-src | This data is for a different peptide substrate (Angiotensin I) and is provided for comparative purposes to highlight the range of kinetic values observed for Src kinase with different substrates. The Vmax was significantly higher in neuroblastoma cells compared to fibroblasts.[6] |
| SrcCD (wild-type) | A different peptide substrate | 494 | Not specified | This kinetic parameter was determined for the catalytic domain of Src with a different peptide substrate, indicating the variability of Km values depending on the substrate sequence.[7] |
Experimental Protocols
This compound can be utilized in a variety of assay formats to measure kinase activity and to screen for potential inhibitors. The choice of assay depends on the specific research question, available equipment, and throughput requirements.
Radiometric Kinase Assay using [γ-³²P]ATP
This is a traditional and highly sensitive method for quantifying kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the tyrosine residue of the peptide substrate. The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP, and the radioactivity is quantified.
Materials:
-
This compound (Substrate)
-
Active Tyrosine Kinase (e.g., recombinant Src)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[8]
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, this compound (typically at a concentration around its Km or higher), and the active kinase.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc. The peptide, being positively charged, will bind to the negatively charged paper.
-
Washing: Wash the phosphocellulose paper discs extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay: ELISA-Based
This method offers a safer and more convenient alternative to the radiometric assay.
Principle: This assay utilizes a phosphotyrosine-specific antibody to detect the phosphorylated peptide. The peptide is typically biotinylated to allow for its capture on a streptavidin-coated plate.
Materials:
-
Biotinylated this compound
-
Active Tyrosine Kinase
-
ATP
-
Kinase Reaction Buffer
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop Solution
-
Plate reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a tube or a separate plate as described in the radiometric assay, but using non-radiolabeled ATP.
-
Capture: Add the reaction mixture to the wells of a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Washing: Wash the plate to remove the kinase, ATP, and other reaction components.
-
Detection: Add the anti-phosphotyrosine antibody-enzyme conjugate and incubate.
-
Washing: Wash the plate to remove unbound antibody.
-
Signal Development: Add the enzyme substrate and incubate until a color change is observed.
-
Stop and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of phosphorylated peptide.[9][10]
Non-Radioactive Kinase Assay: Luminescence-Based (ADP-Glo™)
This homogeneous assay format is well-suited for high-throughput screening.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
Materials:
-
This compound
-
Active Tyrosine Kinase
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate.
-
Stop and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Generate Luminescence: Add the Kinase Detection Reagent, which converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Read Signal: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Signaling Pathways and Visualization
This compound is derived from p34cdc2 (also known as CDK1), a key regulator of the cell cycle.[1] The kinases that phosphorylate this peptide, particularly Src family kinases, are central players in a multitude of signaling pathways that control cell growth, proliferation, differentiation, and survival.
cdc2/CDK1 Signaling Pathway
cdc2/CDK1 is a serine/threonine kinase, but its regulation and the pathways it controls are intricately linked with tyrosine phosphorylation. For instance, the activity of cdc2/CDK1 itself is regulated by phosphorylation on tyrosine residues. Furthermore, the peptide sequence from cdc2 is recognized and phosphorylated by tyrosine kinases, suggesting potential crosstalk between these signaling pathways.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that is activated by a variety of extracellular signals, including growth factors and integrin-mediated cell adhesion. Once activated, Src phosphorylates a wide range of downstream substrates, initiating signaling cascades that regulate critical cellular processes.
Experimental Workflow for Kinase Inhibitor Screening
This compound is an ideal substrate for high-throughput screening of potential kinase inhibitors. The following workflow outlines a typical screening process using a luminescence-based assay.
Conclusion
This compound is a well-characterized and versatile tool for the study of tyrosine kinase activity, particularly for Src family kinases. Its specificity, combined with its compatibility with a range of assay formats, makes it an invaluable reagent for both basic research and drug discovery applications. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to utilize this peptide in their phosphorylation studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparison of kinetic constants for phosphory - Mammals - BNID 110570 [bionumbers.hms.harvard.edu]
- 3. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src regulated by C-terminal phosphorylation is monomeric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide and protein phosphorylation by protein tyrosine kinase Csk: insights into specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fast Method to Monitor Tyrosine Kinase Inhibitor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 10. Structural basis of specific and efficient phosphorylation of peptides derived from p34cdc2 by a pp60src-related protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tyrosine Kinase Peptide 1 for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine kinases (PTKs) are a large family of enzymes crucial for mediating signal transduction pathways that control fundamental cellular processes, including growth, differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of PTK activity is often implicated in various diseases, particularly cancer, making them significant targets for therapeutic drug development.[2][4] In vitro kinase assays are indispensable tools for studying kinase function and for the high-throughput screening of potential inhibitors. A key component of these assays is a suitable substrate that can be phosphorylated by the kinase.
"Tyrosine Kinase Peptide 1" is a term often used to refer to a generic or universal substrate for protein tyrosine kinases. A widely used substrate that fits this description is the synthetic random polymer Poly (Glu, Tyr) in a 4:1 ratio (Poly(4:1 Glu, Tyr)).[5][6][7] This peptide contains numerous tyrosine residues within a negatively charged glutamic acid backbone, making it an effective substrate for a broad range of PTKs, including both receptor tyrosine kinases (e.g., EGFR) and non-receptor tyrosine kinases (e.g., Src).[7][8] Other specific peptide sequences, such as the c-Src substrate peptide (KVEKIGEGTYGVVYK), are also utilized for specific kinase families.[9][10]
Principle of the Assay
The fundamental principle of an in vitro tyrosine kinase assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a tyrosine residue on a peptide or protein substrate, catalyzed by a specific tyrosine kinase. The extent of this phosphorylation event can be quantified using various detection methods, providing a measure of the kinase's activity. This system allows for the characterization of enzyme kinetics and the evaluation of inhibitory compounds.
Quantitative Data and Typical Assay Parameters
The optimal conditions for a kinase assay are dependent on the specific kinase, substrate, and detection platform being used. However, general concentration ranges can be established. The following table summarizes typical parameters for an in vitro kinase assay using a generic tyrosine kinase peptide substrate like Poly(4:1 Glu, Tyr).
| Parameter | Typical Value/Range | Notes |
| Kinase Concentration | 0.5 - 10 ng/µL | This is highly dependent on the specific activity of the kinase preparation. The concentration should be optimized to ensure the reaction is in the linear range. |
| Peptide Substrate Conc. | 0.1 - 1.0 mg/mL | For Poly(Glu, Tyr), a concentration of 0.2 mg/mL is often sufficient for a majority of PTKs.[11] For specific peptide substrates, concentrations are typically in the µM range. |
| ATP Concentration | 10 - 200 µM | Often set near the Michaelis constant (Km) for ATP for the specific kinase to allow for competitive inhibitor studies.[12] |
| MgCl₂ Concentration | 5 - 20 mM | A required cofactor for the kinase, acting as a chelate for ATP. |
| MnCl₂ Concentration | 2 - 20 mM | Sometimes included as it can enhance the activity of certain tyrosine kinases.[8][13] |
| Reaction Temperature | 30°C - 37°C | The optimal temperature can vary between kinases. Room temperature (20-25°C) is also common.[11][12] |
| Incubation Time | 30 - 60 minutes | Should be set within the linear range of the reaction, where product formation is proportional to time.[11] |
Experimental Protocols
A variety of detection methods are available for in vitro kinase assays, ranging from traditional radiometric assays to more modern, safer, and high-throughput luminescence, fluorescence, and antibody-based methods. Below is a detailed protocol for a common, non-radiometric, luminescence-based assay using the ADP-Glo™ Kinase Assay principle.
Protocol: In Vitro Tyrosine Kinase Assay using ADP-Glo™ Detection
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used to drive a luciferase/luciferin reaction, producing a light signal that is proportional to kinase activity.[14][16]
Materials and Reagents:
-
Active Tyrosine Kinase (e.g., c-Src, EGFR)
-
Tyrosine Kinase Peptide Substrate (e.g., Poly(4:1 Glu, Tyr))
-
ATP Solution (e.g., 10 mM stock)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[16]
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 2X Kinase Reaction Buffer.
-
Prepare a 2X solution of the Tyrosine Kinase Peptide substrate in nuclease-free water or 1X Kinase Buffer.
-
Prepare a 2X solution of ATP at the desired final concentration in nuclease-free water.
-
Prepare a 1X solution of the tyrosine kinase in 1X Kinase Buffer. Dilute the enzyme on ice just before use.
-
-
Kinase Reaction Setup (example for a 10 µL reaction):
-
In a white 384-well plate, add the components in the following order:
-
2.5 µL of nuclease-free water
-
2.5 µL of 2X Peptide Substrate/ATP mix
-
5 µL of 2X Kinase solution
-
-
For inhibitor screening: Add 2.5 µL of the inhibitor compound at 4X final concentration and 2.5 µL of 4X kinase solution. Initiate the reaction by adding 5 µL of 2X Peptide Substrate/ATP mix.
-
Include "no kinase" and "no substrate" controls to determine background signal.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate the reaction at 30°C for 60 minutes. The time should be optimized to remain within the linear range of the assay (<20% ATP consumption).
-
-
ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent and the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix the plate and incubate for 40 minutes at room temperature.[16]
-
-
ADP Detection and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal.
-
Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal (in Relative Light Units, RLU) is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro kinase assay using a peptide substrate and a luminescence-based detection method like ADP-Glo™.
Caption: Workflow for a typical in vitro tyrosine kinase assay.
Representative Signaling Pathway: EGFR
To provide context for the application of tyrosine kinase assays, the diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream cascades controlling cell proliferation and survival.[4][17][18] Assays using peptide substrates are critical for screening inhibitors of EGFR and other kinases in this pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. takarabio.com [takarabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. takarabio.com [takarabio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Src Substrate Peptide Src Substrate Peptide primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. ulab360.com [ulab360.com]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for c-Src Kinase Assay Using Tyrosine Kinase Peptide 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Src, a non-receptor tyrosine kinase, is a pivotal regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity has been implicated in the progression of various human cancers, making it a key target for therapeutic intervention. Accurate and reliable methods for measuring c-Src kinase activity are therefore essential for both basic research and drug discovery.
This document provides a detailed protocol for a c-Src kinase assay utilizing the synthetic peptide substrate, Tyrosine Kinase Peptide 1. This peptide, with the sequence KVEKIGEGTYGVVYK, is derived from p34cdc2 and has been demonstrated to be a specific and efficient substrate for Src family kinases. The following sections detail the principles of the assay, provide comprehensive experimental protocols, and present relevant quantitative data for the characterization of c-Src activity and its inhibition.
Signaling Pathway of c-Src
The activity of c-Src is tightly regulated through a series of phosphorylation and dephosphorylation events, as well as protein-protein interactions. The following diagram illustrates the core signaling pathway involving c-Src activation and its downstream effects.
Experimental Protocols
Several methods can be employed to measure the phosphorylation of this compound by c-Src. The choice of method depends on available equipment, desired throughput, and sensitivity. Below are protocols for a radioactive-based assay and a non-radioactive, luminescence-based assay.
Protocol 1: Radioactive Filter Binding Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.
Workflow Diagram:
Materials:
-
Active c-Src enzyme
-
This compound (KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)
-
40% Trichloroacetic acid (TCA)
-
0.75% Phosphoric acid
-
Acetone
-
P81 Phosphocellulose paper
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the this compound by dissolving it in kinase reaction buffer to a concentration of 600 µM.
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 40 µL final reaction volume, add the components in the following order:
-
10 µL Kinase Reaction Buffer
-
10 µL of 600 µM this compound (final concentration: 150 µM)[1]
-
10 µL of active c-Src enzyme (2-20 units)
-
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP stock solution.
-
Incubate the reaction for 10 minutes at 30°C with agitation.[1]
-
Stop the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature to precipitate the peptide.[1]
-
Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[1]
-
Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Wash the squares once with acetone for 3 minutes and allow them to air dry.[1]
-
Quantify the incorporated radioactivity by placing each paper square in a scintillation vial with scintillation fluid and counting in a scintillation counter.
Protocol 2: Luminescence-Based ADP-Glo™ Assay
This non-radioactive method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Workflow Diagram:
Materials:
-
Active c-Src enzyme
-
This compound (KVEKIGEGTYGVVYK)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare the kinase reaction mixture in the wells of a white-walled multiwell plate. The final volume is typically 5 µL.
-
Add enzyme, substrate (this compound), and buffer.
-
If screening for inhibitors, add the test compounds at this stage.
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.
Data Presentation
Quantitative Data for c-Src Assay Components
| Component | Recommended Concentration/Amount | Notes |
| c-Src Enzyme | 2-20 Units/assay | The optimal amount should be determined empirically. |
| This compound | 150 µM | This concentration is suggested for a radioactive assay and may need optimization for other formats.[1] |
| ATP | 10-100 µM | Should be near the Km for ATP for inhibitor studies. |
| Mg²⁺/Mn²⁺ | 10-20 mM | Divalent cations are essential for kinase activity. |
| Incubation Time | 10-60 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 30°C or Room Temperature | Refer to the specific protocol. |
Kinetic Parameters of c-Src
| Parameter | Value | Substrate |
| Km | ~5-50 µM | Optimal peptide substrates for c-Src |
| kcat | Not readily available | - |
IC₅₀ Values of Common c-Src Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-known c-Src inhibitors. It is important to note that these values are highly dependent on the assay conditions, including the ATP and substrate concentrations. The specific use of this compound in determining these exact values is not always explicitly stated.
| Inhibitor | Reported IC₅₀ (nM) | Notes |
| Dasatinib | <1 - 0.8 | A potent, multi-targeted inhibitor of Abl and Src kinases.[2] |
| Saracatinib (AZD0530) | 2.7 | A potent and selective dual Src/Abl kinase inhibitor.[2] |
| PP2 | 4-100 | A selective inhibitor of the Src family of protein tyrosine kinases; reported IC₅₀ for c-Src is 100 nM.[3] |
Conclusion
The protocols and data presented provide a comprehensive guide for establishing a robust and reliable c-Src kinase assay using this compound. By carefully optimizing the reaction conditions and choosing the appropriate detection method, researchers can accurately quantify c-Src activity and effectively screen for potential inhibitors, thereby advancing our understanding of c-Src biology and facilitating the development of novel cancer therapeutics.
References
Application Notes and Protocols for High-Throughput Screening with Tyrosine Kinase Peptide 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a critical class of enzymes involved in cellular signal transduction pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is frequently implicated in various diseases, most notably cancer. High-throughput screening (HTS) assays are essential for the discovery of novel tyrosine kinase inhibitors. Tyrosine Kinase Peptide 1, with the sequence KVEKIGEGTYGVVYK, serves as a versatile and generic substrate for a variety of tyrosine protein kinases (TPKs), making it a valuable tool in HTS campaigns.
These application notes provide detailed protocols for utilizing this compound in three common HTS formats: AlphaScreen, Fluorescence Polarization, and Z'-LYTE. Also included are representative data for common kinase inhibitors and information on relevant signaling pathways.
Key Characteristics of this compound
| Property | Description |
| Sequence | H-Lys-Val-Glu-Lys-Ile-Gly-Glu-Gly-Thr-Tyr-Gly-Val-Val-Tyr-Lys-OH |
| Molecular Formula | C₇₇H₁₂₅N₁₉O₂₂ |
| Molecular Weight | 1670.0 g/mol |
| Utility | Generic substrate for various Tyrosine Protein Kinases (TPKs), including Src and Abl family kinases. |
High-Throughput Screening Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive method for detecting biomolecular interactions. In this kinase assay, a biotinylated version of this compound is phosphorylated by a target kinase. The addition of streptavidin-coated donor beads and anti-phosphotyrosine antibody-conjugated acceptor beads brings the beads into close proximity, resulting in the generation of a chemiluminescent signal.
Experimental Workflow:
AlphaScreen Experimental Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Biotinylated this compound: Reconstitute in DMSO to a stock concentration of 1 mM and then dilute in Assay Buffer to the desired working concentration.
-
Tyrosine Kinase: Dilute the kinase in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by performing a kinase titration.
-
ATP: Prepare a stock solution in water and dilute in Assay Buffer. The final concentration should be at or near the Kₘ for the specific kinase.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
Detection Mix: Prepare a mixture of Streptavidin-Donor beads and Anti-phosphotyrosine (pY20) Acceptor beads in the manufacturer-recommended buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of Assay Buffer containing the desired concentration of biotinylated this compound (e.g., 100 nM final concentration).
-
Add 2.5 µL of test compound or DMSO vehicle (as a control).
-
Add 2.5 µL of diluted tyrosine kinase (e.g., 1-5 nM final concentration).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (e.g., 10 µM final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the AlphaScreen bead detection mix (final bead concentration of 20 µg/mL).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in the polarization of light emitted from a fluorescently labeled peptide. A fluorescently labeled version of this compound, when unbound in solution, tumbles rapidly and has a low fluorescence polarization value. Upon phosphorylation and binding to a larger anti-phosphotyrosine antibody, the complex tumbles more slowly, resulting in a higher polarization value.
Experimental Workflow:
Fluorescence Polarization Experimental Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Fluorescent this compound: Synthesize the peptide with a fluorescent label (e.g., FITC or TAMRA) and reconstitute in DMSO. The final concentration in the assay should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.
-
Tyrosine Kinase: Dilute in Assay Buffer to the optimal concentration determined by titration.
-
ATP: Prepare a stock solution in water and dilute in Assay Buffer. The final concentration should be at or near the Kₘ for the kinase.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
Anti-phosphotyrosine Antibody: Dilute a high-affinity anti-phosphotyrosine antibody (e.g., P-Tyr-100) in Assay Buffer. The optimal concentration should be determined by titration.
-
-
Assay Procedure (384-well black plate format):
-
Add 5 µL of fluorescently labeled this compound (e.g., 2 nM final concentration).
-
Add 5 µL of test compound or DMSO vehicle.
-
Add 5 µL of diluted tyrosine kinase.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60-120 minutes at room temperature.
-
Add 5 µL of diluted anti-phosphotyrosine antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Measure fluorescence polarization on a suitable plate reader.
-
Z'-LYTE™ FRET-based Assay
The Z'-LYTE assay is a fluorescence resonance energy transfer (FRET) based method that utilizes a peptide substrate labeled with two different fluorophores (a donor and an acceptor). After the kinase reaction, a development reagent containing a site-specific protease is added, which cleaves only the non-phosphorylated peptides. This cleavage separates the FRET pair, leading to a change in the emission ratio of the two fluorophores.
Experimental Workflow:
Z'-LYTE™ Experimental Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Provided in the Z'-LYTE™ kit.
-
FRET-labeled this compound: Custom synthesis of the peptide with appropriate FRET pair fluorophores (e.g., Coumarin and Fluorescein) is required. Reconstitute in DMSO. The final concentration is typically around 2 µM.[1]
-
Tyrosine Kinase: Dilute in Assay Buffer to the optimal concentration.
-
ATP: Prepare a stock solution and dilute in Assay Buffer. The final concentration should be at or near the Kₘ for the kinase.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
Development Reagent and Stop Reagent: Provided in the Z'-LYTE™ kit.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4x concentrated test compound or DMSO vehicle.
-
Add 5 µL of a 2x concentrated mixture of the tyrosine kinase and the FRET-labeled this compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 4x concentrated ATP solution.
-
Incubate for 60 minutes at room temperature.[2]
-
Add 5 µL of the Development Reagent.
-
Incubate for 60 minutes at room temperature.[2]
-
Add 5 µL of the Stop Reagent.
-
Read the plate on a fluorescence plate reader capable of measuring the emission of both fluorophores.
-
Data Presentation and Analysis
Assay Performance Metrics
The quality of an HTS assay is often assessed using the Z' factor, which is a statistical measure of the separation between the positive and negative controls.
Z' Factor Calculation:
Z' = 1 - ( (3 * (σ_p + σ_n)) / |µ_p - µ_n| )
Where:
-
σ_p = standard deviation of the positive control (e.g., no inhibitor)
-
σ_n = standard deviation of the negative control (e.g., high concentration of a potent inhibitor or no kinase)
-
µ_p = mean of the positive control
-
µ_n = mean of the negative control
| Z' Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Not suitable for HTS |
A well-performing tyrosine kinase assay using a peptide substrate can be expected to have a Z' factor of ≥ 0.7.[1][3]
Representative Inhibitor Data
The following table provides examples of IC₅₀ values for common tyrosine kinase inhibitors. These values are illustrative and can vary depending on the specific kinase, assay format, and experimental conditions.
| Inhibitor | Target Kinase(s) | Reported IC₅₀ (nM) |
| Staurosporine | Broad Spectrum | 3 - 20 (for various kinases including PKC, p60v-src, PKA)[4][5][6] |
| Dasatinib | Abl, Src family | ~1 - 5 (for Abl and Src) |
| Bosutinib | Abl, Src family | ~1 - 8 (for Abl and Src) |
| Gefitinib | EGFR | ~2 - 40 |
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.
EGFR Signaling Pathway
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a central role in relaying signals from receptor tyrosine kinases and integrins to downstream effectors, influencing processes such as cell adhesion, migration, and proliferation.
Src Family Kinase Signaling Pathway
Conclusion
This compound is a robust and versatile substrate for monitoring the activity of a wide range of tyrosine kinases in a high-throughput screening setting. The AlphaScreen, Fluorescence Polarization, and Z'-LYTE assay formats offer sensitive, reliable, and automatable solutions for the identification of novel tyrosine kinase inhibitors. The provided protocols serve as a starting point for assay development, and optimization of parameters such as enzyme and substrate concentrations will be crucial for achieving optimal assay performance.
References
Application Notes and Protocols for Tyrosine Kinase Peptide 1 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase Peptide 1, with the sequence KVEKIGEGTYGVVYK, is a widely recognized generic substrate for a variety of protein tyrosine kinases (PTKs), including the well-studied c-Src kinase.[1] Its utility as a positive control is essential for validating kinase activity in various experimental setups, ensuring the reliability of kinase inhibition screens, and confirming the functionality of assay components. These application notes provide detailed protocols for utilizing this compound as a positive control in common kinase assay formats: a fluorescence-based kinase activity assay and a Western blot analysis of peptide phosphorylation.
Key Characteristics of this compound
| Property | Description |
| Sequence | H-Lys-Val-Glu-Lys-Ile-Gly-Glu-Gly-Thr-Tyr-Gly-Val-Val-Tyr-Lys-OH |
| Molecular Formula | C₇₇H₁₂₅N₁₉O₂₂ |
| Molecular Weight | 1670.0 g/mol |
| Substrate For | A broad range of protein tyrosine kinases, including but not limited to the Src family of kinases. |
| Primary Use | Positive control substrate in in vitro kinase assays to confirm enzyme activity and assay validity. |
Application 1: Fluorescence-Based Kinase Activity Assay
This protocol describes a continuous, fluorescence-based assay to monitor the phosphorylation of this compound. The assay can be adapted for various tyrosine kinases and is suitable for high-throughput screening of kinase inhibitors. The principle relies on the detection of ADP produced during the kinase reaction, which is then enzymatically converted to a fluorescent signal.
Experimental Workflow
Caption: Workflow for a fluorescence-based kinase assay.
Protocol
1. Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT. Prepare fresh from stock solutions.
-
ATP Stock Solution (10 mM): Dissolve an appropriate amount of ATP in sterile, nuclease-free water. Store in aliquots at -20°C.
-
This compound Stock Solution (1 mM): Dissolve lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mM. Store in aliquots at -20°C.
-
Active Tyrosine Kinase (e.g., c-Src): Reconstitute and dilute according to the manufacturer's instructions. Keep on ice during use.
2. Assay Procedure:
-
Prepare the Kinase Reaction Master Mix: For each reaction, combine the following in a microcentrifuge tube on ice:
-
10 µL of 4X Kinase Buffer
-
Active Kinase (e.g., 1-10 ng of c-Src)
-
Sterile, nuclease-free water to a final volume of 20 µL.
-
-
Set up Positive and Negative Controls:
-
Positive Control: Kinase Reaction Master Mix + this compound.
-
Negative Control (No Peptide): Kinase Reaction Master Mix without peptide.
-
Negative Control (No Enzyme): All components except the kinase.
-
-
Prepare the Substrate/ATP Mix: In a separate tube, for each reaction, combine:
-
4 µL of 1 mM this compound stock (final concentration will be 100 µM in a 40 µL reaction).
-
4 µL of 1 mM ATP stock (final concentration will be 100 µM).
-
12 µL of sterile, nuclease-free water.
-
-
Initiate the Kinase Reaction:
-
Add 20 µL of the Kinase Reaction Master Mix to the wells of a 96-well plate.
-
Add 20 µL of the Substrate/ATP Mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Add 40 µL of a commercial ADP detection reagent (e.g., ADP-Glo™) to each well.
-
Incubate at room temperature for 30-40 minutes, protected from light.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen detection reagent.
-
Expected Quantitative Data (Fluorescence Assay)
| Parameter | Recommended Range/Value | Notes |
| This compound Conc. | 10 - 200 µM | The Kₘ of c-Src for optimal peptide substrates is in the 5-50 µM range. A starting concentration of 50-100 µM is recommended. |
| c-Src Kinase Conc. | 1 - 10 ng/reaction | The optimal concentration should be determined empirically by titrating the enzyme to achieve a robust signal within the linear range of the assay. |
| ATP Conc. | 10 - 200 µM | Should be at or near the Kₘ for ATP for the specific kinase to ensure the assay is sensitive to inhibitors. |
| Incubation Time | 30 - 60 minutes | The reaction should be stopped within the linear phase of product formation. |
| Expected Signal | 2 to 6-fold increase in fluorescence | The signal-to-background ratio will depend on the specific kinase, substrate concentration, and detection reagent used.[2] |
Application 2: Western Blot Analysis of Peptide Phosphorylation
This protocol allows for the direct visualization of this compound phosphorylation by a specific kinase. To enable detection by Western blot, the peptide is first ligated to a carrier protein.
Experimental Workflow
Caption: Workflow for Western blot analysis of peptide phosphorylation.
Protocol
1. Reagent Preparation:
-
Ligated this compound: Prepare by ligating the peptide to a carrier protein (e.g., using intein-mediated peptide ligation).
-
Kinase Buffer (1X): As described in the fluorescence assay protocol.
-
ATP Stock Solution (10 mM): As described in the fluorescence assay protocol.
-
Active Tyrosine Kinase (e.g., c-Src): As described in the fluorescence assay protocol.
-
2X SDS-PAGE Sample Buffer: Standard formulation with β-mercaptoethanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can cause high background.
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., clone 4G10) diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG diluted in blocking buffer.
2. Kinase Reaction:
-
In a microcentrifuge tube, combine:
-
10 µL of ligated this compound (to a final concentration of approximately 10 µM).
-
5 µL of 4X Kinase Buffer.
-
Active Kinase (e.g., 10-50 ng of c-Src).
-
2 µL of 1 mM ATP (final concentration 100 µM).
-
Sterile, nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
3. Western Blot Procedure:
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.
Expected Quantitative Data (Western Blot)
| Parameter | Recommended Value | Notes |
| Ligated Peptide Conc. | ~10 µM | This concentration has been shown to be effective in similar assays. |
| c-Src Kinase Conc. | 10 - 50 ng/reaction | Titration may be necessary to achieve a strong phosphorylation signal. |
| Primary Antibody Dilution | As per manufacturer's recommendation | Typically in the range of 1:1000 to 1:5000. |
| Expected Result | A distinct band at the molecular weight of the carrier protein-peptide conjugate in the positive control lane. | The intensity of the band will be proportional to the kinase activity. No band should be visible in the negative control lanes (no enzyme or no peptide). |
Signaling Pathway Context
Tyrosine kinases are crucial components of cellular signaling pathways, regulating processes like cell growth, proliferation, and differentiation. They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins, thereby altering the substrate's activity or creating binding sites for other signaling molecules.
Caption: Simplified tyrosine kinase signaling pathway.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no signal in fluorescence assay | Inactive kinase | Use a fresh aliquot of kinase and ensure proper storage. |
| Suboptimal assay conditions | Titrate kinase, peptide, and ATP concentrations. Optimize incubation time and temperature. | |
| High background in Western blot | Blocking agent | Use 5% BSA in TBST instead of milk. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| No band in Western blot | Inefficient ligation | Confirm the success of the peptide-carrier protein ligation. |
| Low kinase activity | Increase the amount of kinase or the incubation time. | |
| Inactive antibody | Use a fresh aliquot of the anti-phosphotyrosine antibody. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a reliable positive control to ensure the accuracy and validity of their tyrosine kinase assays.
References
Application Notes and Protocols for the Synthesis and Purification of a Tyroside Kinase Model Peptide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis and purification of a model tyrosine kinase substrate peptide, herein referred to as TKP-1. As "Tyrosine Kinase Peptide 1" is not a standardized nomenclature, we will use the well-characterized Src kinase substrate peptide (Sequence: A-E-E-E-I-Y-G-E-F-E-A-K-K-K) as a representative example. The protocols detailed below cover Fmoc-based solid-phase peptide synthesis (SPPS), peptide cleavage and deprotection, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, methods for quality control using mass spectrometry are described.
Introduction
Tyrosine kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from ATP to the hydroxyl group of tyrosine residues in proteins.[1] This post-translational modification is a pivotal event in cellular signal transduction, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] Dysregulation of tyrosine kinase activity is frequently implicated in various diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4]
Synthetic tyrosine kinase peptide substrates are invaluable tools for studying kinase activity, screening for inhibitors, and elucidating signaling pathways.[3][4] These peptides are typically short amino acid sequences, often ranging from 2 to 50 residues, that mimic the phosphorylation site of a natural substrate.[5] The reliable synthesis and purification of these peptides are paramount to obtaining accurate and reproducible experimental results. This application note details the standard procedures for producing a high-purity tyrosine kinase model peptide.
Signaling Pathway Context
The model peptide sequence is a substrate for Src, a non-receptor tyrosine kinase. Src plays a crucial role in signaling pathways initiated by growth factor receptors, such as the Platelet-Derived Growth Factor (PDGF) receptor. Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for SH2 domain-containing proteins, including Src. This recruitment activates Src, which in turn phosphorylates downstream substrates, propagating the signal to regulate cellular processes.
Experimental Workflow Overview
The overall process for generating the purified tyrosine kinase peptide involves a linear progression of synthesis, cleavage, purification, and analysis. Each step is critical for the final yield and purity of the product.
Quantitative Data Summary
The following tables summarize typical quantitative results expected from the synthesis and purification of the model peptide.
Table 1: Peptide Synthesis and Cleavage Yield
| Parameter | Expected Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Crude Peptide Weight | 150 - 180 mg | Theoretical MW: ~1650 Da. |
| Crude Yield | 90 - 110% | Weight includes salts and impurities. |
| Crude Purity (by HPLC) | 60 - 75% | Varies with sequence and synthesis efficiency. |
Table 2: RP-HPLC Purification and Final Product
| Parameter | Expected Value | Notes |
| HPLC Column | Preparative C18 | e.g., 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elution solvent.[5] |
| Gradient | 5-45% B over 40 min | Typical for peptides of this size. |
| Purified Yield | 30 - 50 mg | Based on 0.1 mmol crude synthesis. |
| Final Purity (by HPLC) | >95% | Suitable for most kinase assays.[6] |
| Final Form | Lyophilized white powder | Stable for long-term storage. |
Table 3: Mass Spectrometry Quality Control
| Analysis Method | Parameter | Expected Value |
| MALDI-TOF MS | [M+H]⁺ | 1650.8 ± 0.5 Da |
| ESI-LC-MS | Monoisotopic Mass | 1649.83 Da |
| ESI-LC-MS | Major Charge States | [M+2H]²⁺, [M+3H]³⁺ |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the automated synthesis of the TKP-1 peptide (A-E-E-E-I-Y-G-E-F-E-A-K-K-K) using a microwave-assisted peptide synthesizer and standard Fmoc/tBu chemistry.[7]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, etc.)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Place 0.1 mmol of Fmoc-Rink Amide resin into the synthesizer reaction vessel. Swell the resin in DMF for 30 minutes.
-
Initial Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling Cycle (Repeated for each amino acid): a. Prepare a solution of the next Fmoc-amino acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF. b. Add the activation mixture to the resin. c. Perform the coupling reaction (e.g., 5 minutes at 75°C with microwave assistance). d. Wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin to remove the N-terminal Fmoc group. b. Perform the deprotection reaction (e.g., 3 minutes at 75°C). c. Wash the resin thoroughly with DMF.
-
Final Wash: After the final coupling cycle and deprotection, wash the peptide-resin with DCM and dry under a stream of nitrogen.
Protocol 2: Peptide Cleavage and Precipitation
This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cold diethyl ether.
Procedure:
-
Place the dry peptide-resin in a cleavage vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin).
-
Incubate at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to approximately 1-2 mL using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 3000 x g for 10 minutes.
-
Decant the ether, wash the peptide pellet twice more with cold ether, and dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
This protocol details the purification of the crude peptide using preparative reversed-phase HPLC.[6][8][9]
Instrumentation & Materials:
-
Preparative HPLC system with a UV detector.
-
C18 preparative column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Crude peptide dissolved in a minimal amount of Mobile Phase A (with up to 10% Acetonitrile if needed for solubility).
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude peptide and inject it onto the column.
-
Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each collected fraction using analytical HPLC-MS.
-
Pool the fractions with >95% purity.
-
Freeze the pooled fractions and lyophilize to obtain a dry, fluffy white powder.
Protocol 4: Quality Control by Mass Spectrometry
This protocol ensures the final product has the correct molecular weight, confirming its identity.[10][11][12]
Procedure for ESI-LC-MS:
-
Dissolve a small amount of the purified peptide in 50:50 water/acetonitrile.
-
Inject onto an analytical C18 column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the experimental mass.
-
Compare the experimental mass to the theoretical mass of the peptide.
Procedure for MALDI-TOF MS:
-
Spot 1 µL of the peptide solution onto a MALDI plate.
-
Add 1 µL of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Allow the spot to air dry.
-
Acquire the mass spectrum in positive ion mode. The dominant peak should correspond to the [M+H]⁺ ion of the peptide.
References
- 1. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abltide | CRB1001137 | Biosynth [biosynth.com]
- 3. scispace.com [scispace.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. lcms.cz [lcms.cz]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biotage.com [biotage.com]
- 9. tks | publisher, event organiser, media agency | Moving beyond preparative reverse phase HPLC for peptide purification - tks | publisher, event organiser, media agency [teknoscienze.com]
- 10. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Labeling Tyrosine Kinase Peptide 1 with Fluorescent Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a critical class of enzymes involved in cellular signal transduction pathways that regulate cell growth, differentiation, and metabolism.[1][2] Their dysregulation is often implicated in various diseases, particularly cancer, making them a key target for drug discovery.[3][4] Fluorescently labeled peptide substrates are invaluable tools for studying the activity of tyrosine kinases, enabling high-throughput screening of potential inhibitors and detailed mechanistic studies.[1][5]
This document provides detailed application notes and protocols for the fluorescent labeling of a generic substrate, Tyrosine Kinase Peptide 1 (Sequence: KVEKIGEGTYGVVYK), and its subsequent use in tyrosine kinase assays.[6]
Fluorescent Dye Selection
The choice of fluorescent dye is critical and depends on the specific application and available instrumentation. Key considerations include the dye's excitation and emission wavelengths, brightness, photostability, and pH sensitivity.[7] Commonly used fluorescent dyes for peptide labeling are summarized in the table below.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | Widely used, cost-effective, but susceptible to photobleaching and pH-sensitive. |
| 5-FAM (5-Carboxyfluorescein) | ~492 | ~517 | Similar to FITC, commonly used for peptide labeling. |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Red fluorophore, often used in FRET studies. |
| Cy3 | ~550 | ~570 | Bright and photostable, suitable for multiplexing.[7] |
| Cy5 | ~650 | ~670 | Emits in the far-red spectrum, minimizing background fluorescence.[7] |
| Alexa Fluor Dyes | Wide Range | Wide Range | Highly photostable and bright across a broad pH range. |
| ATTO Dyes | Wide Range | Wide Range | Excellent for fluorescence microscopy with a wide spectral range. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the labeling of the N-terminal primary amine of this compound (KVEKIGEGTYGVVYK) with Fluorescein Isothiocyanate (FITC) in solution. The peptide has a molecular weight of approximately 1669.9 g/mol .
Materials:
-
This compound (KVEKIGEGTYGVVYK)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Stir plate and stir bar
-
pH meter
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be protected from light.[8][9]
-
Labeling Reaction:
-
While stirring, slowly add a 3-5 molar excess of the FITC solution to the peptide solution.[10]
-
Add a 25-fold molar excess of TEA or DIPEA to the reaction mixture to maintain an alkaline pH, which facilitates the reaction with the primary amine.[11]
-
Incubate the reaction in the dark at room temperature for at least 4 hours, or overnight, with continuous stirring.[10][11]
-
-
Monitoring the Reaction: The progress of the labeling reaction can be monitored by analytical HPLC-MS to observe the formation of the labeled peptide and the disappearance of the starting material.
Protocol 2: Purification of FITC-Labeled this compound by HPLC
Purification is essential to remove unreacted FITC and unlabeled peptide, which can interfere with downstream assays.[9][12]
Materials:
-
Crude FITC-labeled peptide solution
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude labeling reaction mixture with a small amount of TFA to ensure peptide protonation and better interaction with the C18 column.[11] Centrifuge the sample to remove any precipitated material.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the acidified sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min. The exact gradient may need to be optimized.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 495 nm (for the FITC label). The labeled peptide will absorb at both wavelengths.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the FITC-labeled peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified FITC-labeled peptide as a powder. Store the lyophilized peptide at -20°C or lower, protected from light.
Protocol 3: Characterization and Quantification of Labeled Peptide
1. Mass Spectrometry:
-
Confirm the successful conjugation of the FITC molecule by analyzing the purified product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The expected mass of the FITC-labeled this compound will be the mass of the peptide (1669.9 Da) plus the mass of the FITC molecule (389.4 Da), minus the mass of a water molecule (18.0 Da) if the reaction is a condensation, resulting in an expected mass of approximately 2041.3 Da.[13]
2. Fluorescence Spectroscopy for Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically.[14]
-
Measure the absorbance of the labeled peptide solution at 280 nm (for the peptide, although tyrosine also absorbs here) and 494 nm (for FITC).
-
The concentration of the peptide and the dye can be calculated using the Beer-Lambert law and their respective molar extinction coefficients.
-
The labeling efficiency is the ratio of the molar concentration of the dye to the molar concentration of the peptide. A labeling efficiency of >95% is typically desired.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Labeling Efficiency (FITC) | > 95% | Empirical |
| Purity (Post-HPLC) | > 98% | [7] |
| Expected Mass (FITC-Peptide) | ~2041.3 Da | Calculated |
| FITC Extinction Coefficient (pH > 8) | ~75,000 M⁻¹cm⁻¹ | Manufacturer's Data |
| Peptide Extinction Coefficient (280 nm) | ~1490 M⁻¹cm⁻¹ | Calculated |
Protocol 4: Tyrosine Kinase Activity Assay
This protocol describes a generic fluorescence-based assay to measure the activity of a tyrosine kinase using the FITC-labeled this compound. The assay is based on the change in fluorescence properties of the labeled peptide upon phosphorylation.[1]
Materials:
-
Purified FITC-labeled this compound
-
Active Tyrosine Kinase
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the FITC-labeled peptide in kinase reaction buffer. The final concentration in the assay will typically be in the range of 10-100 µM.[15]
-
Prepare a stock solution of ATP in kinase reaction buffer. The final concentration will typically be around the Km for ATP for the specific kinase (often 10-100 µM).[15]
-
Prepare a solution of the tyrosine kinase in kinase reaction buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[15]
-
-
Assay Setup:
-
In a 96-well black microplate, add the kinase reaction buffer.
-
Add the FITC-labeled peptide to each well.
-
Add the tyrosine kinase to the appropriate wells. Include "no enzyme" control wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for FITC (~485 nm excitation, ~520 nm emission).
-
Record the fluorescence at regular intervals over a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time to obtain the reaction progress curve.
-
The initial reaction velocity can be determined from the linear portion of the curve.
-
To determine kinetic parameters such as Km and Vmax, the assay should be performed with varying concentrations of the peptide substrate.
-
Expected Quantitative Results
| Parameter | Typical Value/Range | Note |
| Peptide Substrate Concentration | 10 - 100 µM | Should be varied to determine Km. |
| Km for Peptide Substrate | 10 - 200 µM | Highly dependent on the specific kinase. |
| Signal-to-Noise Ratio | 2 to 6-fold increase | Upon phosphorylation.[15] |
| Enzyme Concentration | 2 - 20 nM | Should be optimized for linear reaction rates.[15] |
Visualizations
Signaling Pathway
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
Caption: Workflow for labeling and characterization of the peptide.
FRET Assay Principle
Caption: Principle of a FRET-based kinase assay.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AddexBio Product Detail - this compound - (5-FAM) labeled [addexbio.com]
- 3. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed tyrosine kinase activity detection in cancer cells using hydrogel immobilized substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]
- 7. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. qyaobio.com [qyaobio.com]
- 11. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Tyrosine Kinase Peptide 1 in Novel Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is frequently implicated in the development and progression of various diseases, most notably cancer. This has made tyrosine kinases a major class of therapeutic targets. The identification of novel and specific kinase inhibitors is a cornerstone of modern drug discovery. "Tyrosine Kinase Peptide 1," with the sequence KVEKIGEGTYGVVYK, is a well-characterized, generic substrate for a variety of protein tyrosine kinases, particularly non-receptor tyrosine kinases such as those belonging to the Src family.[1] Derived from the Xenopus cell division cycle protein 26 (CDC26-20), this peptide provides a versatile tool for in vitro kinase activity assays and high-throughput screening (HTS) of potential inhibitors.[1]
These application notes provide a comprehensive guide to utilizing this compound for the identification and characterization of novel kinase inhibitors. Detailed protocols for kinase activity and inhibition assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Performance Metrics and Inhibitor Potency
The successful implementation of a kinase inhibitor screening assay relies on robust and reproducible performance. Key metrics for assay quality include the Z'-factor and the signal-to-background (S/B) ratio. The Z'-factor is a statistical measure of the separation between the high and low controls, with a value greater than 0.5 indicating an excellent assay suitable for HTS.[2] The S/B ratio provides a measure of the assay window.
While specific performance data for assays utilizing this compound is not extensively published in a consolidated format, the following tables present illustrative data based on typical performance characteristics of luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, and known potencies of Src family kinase inhibitors.
Table 1: Illustrative Assay Performance Data
| Parameter | Value | Description |
| Z'-factor | > 0.7 | Indicates a robust and reliable assay with a large separation between positive and negative controls.[2] |
| Signal-to-Background (S/B) Ratio | > 10 | Demonstrates a significant window between the signal generated in the presence of active kinase and the background signal. |
| Assay Window (Signal/Noise) | > 5 | Reflects the dynamic range of the assay, ensuring that inhibitor effects can be accurately measured. |
Table 2: Illustrative IC50 Values of Known Src Family Kinase Inhibitors
The following table provides example IC50 values for well-characterized Src family kinase inhibitors. These values represent the concentration of inhibitor required to reduce the kinase activity by 50% and are critical for validating the assay and benchmarking novel compounds.
| Inhibitor | Target Kinase(s) | Illustrative IC50 (nM) |
| Dasatinib | Src, Abl | 0.5 - 5 |
| Saracatinib (AZD0530) | Src, Abl | 2 - 10 |
| Bosutinib | Src, Abl | 1 - 8 |
| Staurosporine | Broad Spectrum | 5 - 20 |
Note: The IC50 values presented are for illustrative purposes and can vary depending on the specific assay conditions, including ATP concentration and the specific kinase used.
Experimental Protocols
The following protocols provide detailed methodologies for determining kinase activity and screening for inhibitors using this compound. The ADP-Glo™ Kinase Assay is highlighted as a robust and widely used platform for these applications.[2][3][4]
Protocol 1: In Vitro Tyrosine Kinase Activity Assay using ADP-Glo™
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
This compound (KVEKIGEGTYGVVYK)
-
Active Tyrosine Kinase (e.g., recombinant Src, Lck, Fyn)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare Kinase Buffer and aliquot for use.
-
Prepare a stock solution of this compound in ultrapure water or a suitable buffer.
-
Prepare a stock solution of ATP in ultrapure water.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
5 µL of Kinase Buffer
-
2.5 µL of this compound (to a final concentration of 10-100 µM)
-
2.5 µL of active Tyrosine Kinase (concentration to be optimized)
-
-
Include control wells:
-
No Kinase Control: Add 2.5 µL of Kinase Buffer instead of the kinase.
-
No Peptide Control: Add 2.5 µL of Kinase Buffer instead of the peptide substrate.
-
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km of the kinase, if known (typically 1-100 µM).
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Deplete ATP:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Protocol 2: High-Throughput Screening of Kinase Inhibitors
This protocol is an adaptation of the kinase activity assay for screening a library of potential inhibitors.
Procedure:
-
Compound Plating:
-
In a 384-well plate, add 1 µL of each test compound from your library to the appropriate wells.
-
Include control wells:
-
Positive Control (No Inhibition): Add 1 µL of DMSO (or the vehicle used for the compound library).
-
Negative Control (Maximum Inhibition): Add 1 µL of a known potent inhibitor (e.g., Staurosporine) at a high concentration.
-
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing Kinase Buffer, this compound, and the active Tyrosine Kinase.
-
Dispense 10 µL of the master mix into each well of the 384-well plate containing the compounds.
-
-
Initiate, Incubate, and Detect:
-
Follow steps 3 through 7 of Protocol 1 to initiate the reaction with ATP, incubate, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination.
-
Visualizations
Signaling Pathway of Non-Receptor Tyrosine Kinases (e.g., Src Family)
Non-receptor tyrosine kinases, such as those in the Src family, are key components of intracellular signaling cascades that are initiated by a variety of cell surface receptors. They are involved in regulating cell proliferation, survival, and migration.
Caption: Simplified signaling pathways involving Src family kinases.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed characterization of lead compounds.
Caption: Workflow for identifying and characterizing novel kinase inhibitors.
Logical Relationship of the ADP-Glo™ Assay Principle
The ADP-Glo™ assay is a two-step process that quantitatively measures ADP produced during a kinase reaction.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
References
Troubleshooting & Optimization
Troubleshooting low signal in Tyrosine Kinase Peptide 1 assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Tyrosine Kinase Peptide 1 assay. The information is designed to help you identify and resolve common issues leading to low signal or other unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the sequence KVEKIGEGTYGVVYK, is a synthetic peptide derived from amino acid residues 20-34 of the Xenopus cell division cycle protein 26 (CDC26-20). It serves as a generic substrate for a variety of tyrosine protein kinases (TPKs) and is commonly used in kinase activity assays.[1]
Q2: What is the principle of a typical this compound assay?
A2: The assay measures the activity of a tyrosine kinase by detecting the phosphorylation of this compound. In a common format, the peptide substrate is incubated with a kinase and ATP. The amount of phosphorylated peptide is then quantified, often using an antibody that specifically recognizes phosphotyrosine. This can be done through various detection methods, including ELISA, fluorescence polarization, or luminescence-based readouts.
Q3: What are the essential components of a this compound assay?
A3: A typical assay includes the this compound substrate, a purified kinase or a cell lysate containing the kinase of interest, ATP as a phosphate donor, a kinase reaction buffer providing optimal pH and ionic strength, and a detection system (e.g., a phosphotyrosine-specific antibody and a secondary detection reagent).[2]
Q4: What are some common causes of low or no signal in my assay?
A4: Low signal can stem from various factors, including inactive kinase, degraded reagents, suboptimal assay conditions (e.g., incorrect buffer composition, temperature, or incubation time), or issues with the detection step.[3][4][5] Refer to the detailed troubleshooting guide below for specific solutions.
Troubleshooting Low Signal
A low or absent signal is a frequent issue in this compound assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Inactive Kinase | The kinase may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation. | - Use a fresh aliquot of kinase. - Verify kinase activity with a known positive control substrate. - Ensure proper storage conditions as per the manufacturer's instructions. |
| Suboptimal Enzyme Concentration | The concentration of the kinase in the reaction may be too low to generate a detectable signal. | - Perform a titration experiment to determine the optimal kinase concentration. - Increase the kinase concentration in the assay. |
| Degraded ATP | ATP is susceptible to hydrolysis. If the ATP stock is old or has been improperly stored, it may be depleted. | - Use a fresh stock of ATP. - Aliquot ATP upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Incorrect ATP Concentration | The ATP concentration may be too low, limiting the kinase reaction, or too high, leading to substrate inhibition in some cases. | - Titrate ATP to find the optimal concentration for your specific kinase and substrate. The optimal concentration is often at or near the Km of the kinase for ATP. |
| Suboptimal Substrate Concentration | The concentration of this compound may be too low for the kinase to act upon effectively. | - Determine the optimal substrate concentration by performing a substrate titration. A common starting point is a concentration around the Km of the kinase for the peptide.[6] |
| Incorrect Reaction Buffer | The pH, ionic strength, or presence of necessary cofactors (e.g., Mg2+, Mn2+) in the buffer may not be optimal for the kinase's activity. | - Use the recommended buffer for your specific kinase. - If the optimal buffer is unknown, start with a standard kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2) and optimize from there.[7] |
| Inappropriate Incubation Time or Temperature | The reaction may not have proceeded long enough to generate a sufficient amount of phosphorylated product, or the temperature may be suboptimal. | - Optimize the incubation time by creating a time course experiment. - Ensure the incubation is carried out at the optimal temperature for the kinase (often 30°C or 37°C).[8] |
| Phosphatase Activity | If using cell lysates, endogenous phosphatases can dephosphorylate the peptide substrate, leading to a reduced signal. | - Include a phosphatase inhibitor, such as sodium orthovanadate (0.1-1 mM), in the reaction buffer.[6] |
| Issues with Detection Reagents | The anti-phosphotyrosine antibody may be inactive, or the secondary detection reagents (e.g., HRP-conjugated secondary antibody, substrate for colorimetric or chemiluminescent reaction) may be expired or improperly prepared. | - Use fresh detection reagents and verify their activity with a positive control. - Ensure all reagents are prepared according to the manufacturer's instructions. |
| Compound Interference (for inhibitor screening) | The test compounds may interfere with the detection method (e.g., autofluorescence in fluorescence-based assays). | - Run control experiments with the compounds in the absence of the kinase to check for interference. - Consider using assay formats that are less susceptible to interference, such as those using far-red fluorescent probes.[9] |
| Improper Plate Washing | In ELISA-based assays, insufficient or overly aggressive washing can lead to high background or loss of bound antibody, respectively. | - Follow the recommended washing protocol. Ensure complete removal of wash buffer between steps by inverting and tapping the plate on a clean paper towel.[3] |
Quantitative Data Summary
The following tables provide general guidelines for reagent concentrations and expected assay performance. Note that optimal conditions should be determined experimentally for each specific kinase and assay format.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Tyrosine Kinase | 1 - 100 ng/reaction | Highly dependent on the specific activity of the kinase. |
| This compound | 0.5 - 10 µM | Should be at or above the Km for the kinase. |
| ATP | 1 - 100 µM | Should be at or above the Km for the kinase. |
| MgCl₂ | 5 - 20 mM | Essential cofactor for most kinases. |
| MnCl₂ | 1 - 5 mM | Can enhance the activity of some tyrosine kinases. |
| Anti-Phosphotyrosine Antibody | 0.1 - 1 µg/mL | Titrate for optimal signal-to-background ratio. |
Table 2: Assay Performance Metrics
| Assay Format | Typical Signal-to-Background (S/B) Ratio | Typical Z'-Factor |
| ELISA (Colorimetric) | 5 - 20 | > 0.5 |
| Fluorescence Polarization | 2 - 5 | > 0.5 |
| Luminescence (e.g., Kinase-Glo®) | > 100 | > 0.7 |
Signal-to-Background (S/B) is the ratio of the signal from a positive control (with active kinase) to the signal from a negative control (without kinase). A higher S/B ratio indicates a more robust assay. Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[10]
Experimental Protocols
General Protocol for a this compound Assay (ELISA-based)
This protocol provides a general framework. Optimization of each step is recommended.
1. Plate Coating: a. Dilute this compound to a final concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4). b. Add 100 µL of the diluted peptide to each well of a high-binding 96-well plate. c. Incubate overnight at 4°C or for 2-4 hours at 37°C. d. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer.
3. Kinase Reaction: a. Prepare the kinase reaction mix in a separate tube. For a 50 µL reaction, this may include:
- Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂)
- ATP (to a final concentration of 10-100 µM)
- Purified kinase or cell lysate
- Phosphatase inhibitors (if using lysate) b. Add 50 µL of the kinase reaction mix to each well of the coated and blocked plate. c. Incubate for 30-60 minutes at 30°C or 37°C. d. Stop the reaction by adding 50 µL of EDTA solution (to a final concentration of 20-50 mM).
4. Detection: a. Wash the plate three times with wash buffer. b. Add 100 µL of a diluted anti-phosphotyrosine antibody (e.g., conjugated to HRP) to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with wash buffer. e. If using an HRP-conjugated primary antibody, add 100 µL of TMB substrate and incubate in the dark until sufficient color develops. f. Stop the color development by adding 50 µL of stop solution (e.g., 2N H₂SO₄). g. Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for an ELISA-based this compound assay.
References
- 1. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Assay of Tyrosine Kinases Using Synthetic Peptides_实验方法 [protocol.everlab.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Technical Support Center: Optimizing Kinase Reaction Buffer for Tyrosine Kinase Peptide 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize kinase reaction buffers for assays involving Tyrosine Kinase Peptide 1.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting buffer composition for a this compound assay?
A general starting point for a tyrosine kinase reaction buffer includes a buffering agent to maintain pH, a magnesium salt as a cofactor, ATP as the phosphate donor, and the peptide substrate. A commonly used buffer is HEPES at a physiological pH. It is also advisable to include a phosphatase inhibitor to prevent dephosphorylation of the substrate.[1][2]
Q2: Why is the concentration of ATP critical in a kinase assay?
The concentration of ATP can significantly influence the determination of kinase inhibitory activity, as most kinase inhibitors are competitive with ATP.[3] Cell-free biochemical assays often use ATP concentrations near the Michaelis constant (Km) of the kinase for ATP.[3] However, cellular ATP concentrations are much higher (in the millimolar range).[3] For inhibitor screening, using an ATP concentration close to the Km can make the assay more sensitive to competitive inhibitors.
Q3: What is the role of magnesium chloride (MgCl₂) in the reaction?
Divalent cations like magnesium (Mg²⁺) are essential for the activity of most protein tyrosine kinases.[4] Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for the kinase.[4] Additionally, a second "free" magnesium ion is often required to activate the kinase itself, which it does by increasing the maximal velocity (Vmax) of the reaction.[4]
Q4: Can other divalent cations be used instead of Mg²⁺?
While Mg²⁺ is the most common and generally preferred divalent cation, some tyrosine kinases can also be activated by manganese (Mn²⁺). However, the optimal concentration and the effect on kinase kinetics may differ. It is crucial to empirically determine the optimal divalent cation and its concentration for your specific kinase.
Q5: What is the purpose of including a detergent like BRIJ-35 in the buffer?
Non-ionic detergents such as BRIJ-35 are often included in kinase assays at low concentrations (e.g., 0.01%) to prevent the aggregation of promiscuous inhibitors, which can lead to false-positive results.[5][6][7] They can also help to maintain the stability and activity of the kinase at low concentrations.[8] However, it is important to note that higher concentrations of some detergents can inhibit enzyme activity.[5][8]
Q6: Why is EGTA sometimes included in kinase reaction buffers?
EGTA is a chelating agent with a high affinity for calcium ions (Ca²⁺) and a lower affinity for magnesium ions (Mg²⁺).[9][10] It is often included in lysis buffers to inhibit calcium-dependent proteases and nucleases that could degrade the kinase or other cellular components.[10][11] In the kinase reaction buffer itself, it can help to minimize the effects of any contaminating calcium ions, which could interfere with the activity of some kinases.[11]
Troubleshooting Guides
Problem 1: High Background Signal
Q: My kinase assay is showing a high background signal, obscuring the true signal from my kinase. What are the possible causes and solutions?
A: High background in a kinase assay can be caused by several factors. Here are some common causes and their solutions:
-
Non-specific binding of antibodies (in antibody-based detection methods):
-
Solution: Increase the number and duration of wash steps to more effectively remove unbound antibodies. Ensure your blocking buffer is effective and compatible with your assay.
-
-
Contaminated reagents:
-
Solution: Prepare fresh reagents, especially ATP and buffer solutions. Ensure all reagents are of high purity.
-
-
Precipitation of buffer components or compounds:
-
Solution: Visually inspect your reaction wells for any precipitates. If observed, try adjusting the buffer composition or the concentration of the problematic component.
-
-
Autophosphorylation of the kinase:
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Solution: If using a luciferase-based assay that measures ATP consumption, high kinase autophosphorylation can lead to a high background. Consider using a detection method that specifically measures substrate phosphorylation.[12]
-
Problem 2: Low or No Signal
Q: I am not detecting any significant kinase activity. What should I check?
A: A lack of signal can be frustrating. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Enzyme Activity: First, ensure your kinase is active. Use a known positive control substrate or perform a dot blot to confirm its activity.[10]
-
Check Reagent Integrity:
-
ATP: Ensure your ATP stock has not degraded. Prepare fresh aliquots.
-
Kinase: Avoid repeated freeze-thaw cycles of the kinase enzyme. Aliquot upon receipt and store at the recommended temperature.
-
Substrate: Confirm the integrity and concentration of your this compound stock.
-
-
Optimize Reaction Conditions:
-
Incubation Time: The reaction may not have proceeded long enough. Try extending the incubation time.
-
Temperature: Ensure the reaction is incubated at the optimal temperature for your specific kinase.
-
Buffer pH: The pH of your buffer may be suboptimal. Perform a pH optimization experiment (see Experimental Protocols).
-
-
Review Buffer Composition:
-
MgCl₂ Concentration: The concentration of MgCl₂ may be too low. Titrate the MgCl₂ concentration to find the optimum (see Experimental Protocols).
-
Inhibitory Contaminants: Ensure your reagents are free from kinase inhibitors.
-
Problem 3: Inconsistent Results
Q: My results are not reproducible between experiments. What could be causing this variability?
A: Inconsistent results often stem from variations in experimental procedures and reagent handling.
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Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells.[4]
-
Reagent Instability: Repeated freeze-thaw cycles of reagents can lead to degradation. Aliquot all stock solutions to minimize this.[13]
-
Temperature Fluctuations: Ensure consistent incubation temperatures across all experiments. Even slight variations can affect enzyme kinetics.
-
Edge Effects on Plates: In plate-based assays, wells on the edge of the plate can experience more evaporation and temperature variation. To mitigate this, avoid using the outer wells or ensure the plate is well-sealed during incubation.[13]
Data Presentation
Table 1: Recommended Concentration Ranges for Key Buffer Components
| Component | Typical Starting Concentration | Recommended Optimization Range | Notes |
| Buffering Agent (e.g., HEPES, Tris-HCl) | 50 mM | 20 - 100 mM | The optimal pH is critical and should be determined empirically for each kinase.[14] |
| pH | 7.5 | 6.5 - 8.5 | Tyrosine kinase activity is often optimal around physiological pH.[14] |
| MgCl₂ | 10 mM | 1 - 20 mM | Essential for kinase activity; acts as a cofactor with ATP.[4] |
| ATP | 10 - 100 µM | Km of the kinase for ATP | For inhibitor screening, a concentration near the Km is often used.[3] |
| This compound | 50 - 200 µM | 1 - 500 µM | The optimal concentration depends on the Km of the kinase for the peptide. |
| Detergent (e.g., BRIJ-35) | 0.01% | 0.005% - 0.05% | Helps prevent aggregation of promiscuous inhibitors.[5][6] |
| Dithiothreitol (DTT) | 1 mM | 0.5 - 5 mM | A reducing agent that can help maintain kinase activity. |
| EGTA | 1 mM | 0.1 - 2 mM | Chelates Ca²⁺ ions that could interfere with the assay.[13][11] |
| Sodium Orthovanadate (Na₃VO₄) | 1 mM | 0.1 - 2 mM | A common phosphatase inhibitor to prevent dephosphorylation of the substrate. |
Experimental Protocols
Protocol 1: Determining the Optimal pH
-
Prepare a series of reaction buffers with the same composition but varying pH values (e.g., in 0.5 pH unit increments from 6.5 to 8.5).
-
Set up kinase reactions for each pH value, keeping all other parameters (enzyme concentration, substrate concentration, ATP concentration, MgCl₂, temperature, and incubation time) constant.
-
Include a "no enzyme" control for each pH value to determine the background signal.
-
Initiate the reactions by adding the kinase.
-
Incubate for the desired time at the appropriate temperature.
-
Stop the reactions and measure the kinase activity for each pH point.
-
Subtract the background signal from the corresponding "enzyme" signal.
-
Plot the net kinase activity against the pH to determine the optimal pH for the reaction.
Protocol 2: Titration of MgCl₂ Concentration
-
Prepare a series of reaction buffers with varying concentrations of MgCl₂ (e.g., 1, 2, 5, 10, 15, and 20 mM).
-
Set up kinase reactions for each MgCl₂ concentration, keeping all other parameters (pH, enzyme concentration, substrate concentration, ATP concentration, temperature, and incubation time) constant.
-
Include a "no enzyme" control for each MgCl₂ concentration.
-
Initiate the reactions by adding the kinase.
-
Incubate for the desired time at the appropriate temperature.
-
Stop the reactions and measure the kinase activity.
-
Subtract the background signal from the corresponding "enzyme" signal.
-
Plot the net kinase activity against the MgCl₂ concentration to identify the optimal concentration.
Protocol 3: Determining the Apparent ATP Kₘ
-
Prepare a series of ATP dilutions in the optimized reaction buffer. A 2-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[15]
-
Set up kinase reactions with each ATP concentration, keeping the enzyme and substrate concentrations constant.
-
Include a "no enzyme" control for each ATP concentration.
-
Initiate the reactions by adding the ATP dilutions.
-
Incubate for a time that ensures the reaction is in the linear range (initial velocity).
-
Stop the reactions and measure kinase activity.
-
Subtract the background signal.
-
Plot the kinase activity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.
Visualizations
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. Protocol Online: Cached [protocol-online.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cell signaling by receptor-tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. The intrinsic substrate specificity of the human tyrosine kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
Preventing degradation of Tyrosine Kinase Peptide 1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tyrosine Kinase Peptide 1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the peptide can be stable for months to years. For short-term storage, it can be kept at room temperature for a few weeks. It is crucial to prevent moisture absorption, so allow the vial to reach room temperature in a desiccator before opening. After use, purge the vial with an inert gas like nitrogen or argon before resealing.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Reconstitute the lyophilized peptide in sterile, nuclease-free water or an appropriate buffer. To minimize degradation, it is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can significantly accelerate peptide degradation.[1][2]
Q3: What are the primary causes of this compound degradation in solution?
A3: The main causes of degradation for peptides like this compound in solution include:
-
Proteolytic Degradation: Enzymatic cleavage by proteases present in the experimental system.
-
Dephosphorylation: Removal of the phosphate group from the tyrosine residue by phosphatases.
-
Chemical Instability: Hydrolysis, deamidation (especially at asparagine and glutamine residues), and oxidation (particularly of methionine, cysteine, and tryptophan residues) can occur depending on the solution's pH, temperature, and exposure to oxygen.[2]
Q4: At what pH is this compound most stable?
A4: While specific data for this peptide is limited, phosphotyrosine-containing peptides are generally stable across a broad pH range, typically from pH 3 to 12. However, prolonged exposure to pH values above 8 should be avoided as it can accelerate the oxidation of certain amino acids. For optimal stability and to mimic physiological conditions, a buffer with a pH between 6.5 and 7.5 is commonly recommended.
Q5: How does temperature affect the stability of this compound in solution?
A5: Higher temperatures accelerate the rate of chemical degradation and can also increase the activity of contaminating proteases and phosphatases. For short-term storage (hours to a few days), solutions should be kept at 4°C. For long-term storage, frozen aliquots at -20°C or -80°C are essential.
Troubleshooting Guides
Issue 1: Loss of Kinase Activity in Assays
Problem: You observe a significant decrease or complete loss of phosphorylation of this compound in your kinase assays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh aliquots of the peptide from a lyophilized stock. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots. |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail to your reaction buffer. Common components include aprotinin, bestatin, E-64, and leupeptin. |
| Phosphatase Activity | Incorporate a phosphatase inhibitor cocktail into your assay buffer. This should include inhibitors for both serine/threonine and tyrosine phosphatases, such as sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and β-glycerophosphate. |
| Incorrect Buffer Conditions | Verify the pH and composition of your kinase assay buffer. Ensure it is within the optimal range for both the kinase and the peptide. |
| Repeated Freeze-Thaw Cycles | Discard the current working stock and thaw a fresh, single-use aliquot for your experiment. |
Issue 2: Inconsistent Results Between Experiments
Problem: You are observing high variability in the phosphorylation levels of this compound across different experimental setups or on different days.
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Concentration | Ensure accurate and consistent pipetting when preparing your peptide solutions. Re-quantify the peptide concentration if necessary. |
| Batch-to-Batch Variability | If using different lots of the peptide, perform a qualification experiment to ensure comparable activity. |
| Contamination of Reagents | Use fresh, high-quality reagents, including ATP and kinase buffer. Filter-sterilize buffers to remove any potential microbial contamination which could introduce proteases. |
| Time-Dependent Degradation | Prepare your complete reaction mixtures as close to the start of the assay as possible. If pre-incubations are necessary, perform them on ice to minimize degradation. |
Quantitative Data
The following table provides illustrative data on the stability of a generic phosphotyrosine-containing peptide under various conditions. Please note that these are representative values and the actual stability of this compound may vary. It is recommended to perform a stability study for your specific experimental conditions.
| Condition | Parameter | Value | Notes |
| Temperature | Half-life at 37°C | ~4-8 hours | In the absence of protease/phosphatase inhibitors. |
| Half-life at 4°C | > 48 hours | Stability is significantly increased at lower temperatures. | |
| Half-life at -20°C | Weeks to Months | In single-use aliquots to avoid freeze-thaw cycles. | |
| pH | Stability Range | pH 3 - 12 | Generally stable, but extreme pH values can lead to hydrolysis. |
| Optimal pH | pH 6.5 - 7.5 | For maintaining both peptide integrity and enzyme activity. | |
| Inhibitors | With Protease/Phosphatase Inhibitors | Significantly Increased | Half-life can be extended by several hours to days at 37°C. |
Experimental Protocols
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol outlines a general method to determine the stability of this compound in a specific buffer over time.
1. Materials:
- This compound (lyophilized)
- Desired buffer for stability testing (e.g., kinase assay buffer)
- Protease and/or phosphatase inhibitors (optional)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Thermostated incubator or water bath
- Microcentrifuge tubes
2. Procedure:
- Prepare Peptide Stock Solution: Reconstitute a known amount of lyophilized this compound in the desired buffer to a final concentration of 1 mg/mL.
- Incubation: Aliquot the peptide solution into multiple microcentrifuge tubes. Place the tubes in a thermostated incubator at the desired temperature (e.g., 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
- Quench Degradation: Immediately stop any enzymatic activity by adding an equal volume of 10% TFA or by flash-freezing the sample in liquid nitrogen and storing at -80°C until analysis.
- RP-HPLC Analysis:
- Thaw the samples (if frozen) and centrifuge to pellet any precipitates.
- Inject a standard volume of the supernatant onto the C18 column.
- Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile at a wavelength of 214 nm or 280 nm.
- Data Analysis:
- Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
- Integrate the area of the intact peptide peak at each time point.
- Calculate the percentage of remaining intact peptide at each time point relative to the t=0 sample.
- Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
Visualizations
Caption: Workflow for assessing peptide stability.
Caption: Simplified Src Kinase signaling pathway.
References
Tyrosine Kinase Peptide 1 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tyrosine Kinase Peptide 1 (TKP1), a generic substrate for various tyrosine protein kinases (TPKs). The peptide sequence is KVEKIGEGTYGVVYK.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon arrival?
A1: Lyophilized this compound should be stored at -20°C in a desiccated environment, protected from light. Under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks to months, 4°C is acceptable.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is high-purity dimethyl sulfoxide (DMSO). It is also soluble in sterile distilled water or dilute acetic acid (0.1%). The choice of solvent may depend on the specific requirements of your assay.
Q3: How should I store the reconstituted peptide solution?
A3: Reconstituted peptide solutions have limited stability and should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to a week), the solution can be stored at 4°C. If your experimental protocol requires a pH greater than 8, it is recommended to freeze the solution when not in use.
Q4: For how long is the reconstituted peptide solution stable?
A4: The stability of the reconstituted peptide depends on the solvent and storage temperature. In general, peptide solutions are stable for up to a week at 4°C and for several months when stored at -20°C. Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.
Q5: Can I store the reconstituted peptide at -80°C for long-term storage?
A5: Yes, for long-term storage of several months to years, storing aliquots of the reconstituted peptide at -80°C is the optimal condition to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in kinase assay | Peptide degradation due to improper storage. | Ensure the lyophilized peptide was stored at -20°C and the reconstituted solution was aliquoted and frozen. Use a fresh aliquot for your experiment. |
| Peptide degradation due to multiple freeze-thaw cycles. | Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing. | |
| Incorrect reconstitution solvent or concentration. | Confirm the peptide is fully dissolved in the recommended solvent (e.g., DMSO) at the correct concentration. Gentle vortexing or sonication can aid dissolution. | |
| Inconsistent results between experiments | Variability in peptide concentration due to moisture absorption by the lyophilized powder. | Allow the peptide vial to equilibrate to room temperature in a desiccator before opening and weighing. |
| Peptide oxidation. | If the peptide contains susceptible amino acids (though TKP1 does not contain Cys or Met), use deoxygenated buffers for reconstitution. Purge the vial with an inert gas (nitrogen or argon) before sealing for storage. | |
| Precipitate observed in the reconstituted peptide solution | Peptide has come out of solution after freezing. | Before use, allow the frozen aliquot to thaw completely at room temperature and gently vortex to ensure the peptide is fully redissolved. |
| Poor solubility in the chosen buffer. | If reconstituted in an aqueous buffer, ensure the pH is optimal for peptide solubility. For hydrophobic peptides, a small percentage of organic solvent like DMSO or acetonitrile may be required. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C | Several years | Store in a desiccator, protected from light. |
| 4°C | Weeks to months | For short-term storage only. Keep desiccated and protected from light. | |
| Room Temperature | Days to weeks | Not recommended for long-term storage. Avoid exposure to moisture and light. | |
| Reconstituted in DMSO | -20°C | Several months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to a year or more | Optimal for long-term storage of stock solutions. | |
| Reconstituted in Aqueous Buffer | -20°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. Stability is pH-dependent (optimal pH 5-7). |
| 4°C | Up to one week | For immediate use. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents condensation and moisture absorption.
-
Solvent Addition: Add the appropriate volume of recommended solvent (e.g., high-purity DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial for a few seconds to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for a Generic In Vitro Tyrosine Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical kinase reaction buffer may consist of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.
-
Prepare Peptide Substrate: Thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in the kinase reaction buffer.
-
Prepare Kinase: Dilute the tyrosine kinase to its final concentration in the kinase reaction buffer.
-
Initiate the Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the diluted peptide substrate, and the diluted kinase. Initiate the phosphorylation reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the Reaction: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose paper and immersing it in phosphoric acid.
-
Detection and Analysis: Quantify the incorporation of the phosphate group into the peptide using an appropriate method, such as scintillation counting for radiolabeled assays or specific antibodies for non-radioactive methods.
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Troubleshooting logic for this compound experiments.
How to address high background in Tyrosine Kinase Peptide 1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in Tyrosine Kinase Peptide 1 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a this compound assay?
High background in a this compound assay can stem from several factors, often related to non-specific binding of reagents. Key causes include:
-
Suboptimal Blocking: Incomplete or ineffective blocking of non-specific binding sites on the microplate wells is a primary contributor.[1][2]
-
Antibody Concentration: Using too high a concentration of the anti-phosphotyrosine antibody can lead to increased non-specific binding.[3]
-
Contaminated Reagents: Buffers, water, or other reagents contaminated with particles or interfering substances can increase background signal.
-
Inadequate Washing: Insufficient or improper washing steps can leave unbound antibodies or other reagents in the wells, contributing to high background.
-
Cross-reactivity of Antibodies: The anti-phosphotyrosine antibody may cross-react with other phosphorylated proteins in the sample or with the peptide substrate itself in a non-specific manner.[4][5]
-
Enzyme Purity: The kinase preparation may contain contaminating kinases that can phosphorylate the peptide substrate, leading to a false-positive signal.
Q2: How can I optimize the blocking step to reduce background?
Effective blocking is crucial for minimizing non-specific binding.[1][2] Consider the following optimization strategies:
-
Choice of Blocking Buffer: While BSA and non-fat dry milk are common, they can sometimes cause issues. For assays with phospho-specific antibodies, using a protein-free or peptide-based blocking buffer can be advantageous to prevent cross-reactivity.[1][6]
-
Blocking Buffer Concentration: Empirically test different concentrations of your chosen blocking agent (e.g., 1-5% BSA).
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.
-
Addition of Detergents: Including a mild non-ionic detergent like Tween-20 (0.05-0.1%) in the blocking and wash buffers can help reduce non-specific interactions.
Q3: What is the recommended starting concentration for the anti-phosphotyrosine antibody?
The optimal antibody concentration should be determined empirically through titration. Start with the manufacturer's recommended dilution and perform a dilution series to find the concentration that provides the best signal-to-noise ratio. A common starting point for many anti-phosphotyrosine antibodies is in the range of 0.1-1.0 µg/mL.[7] Over-saturating the wells with the antibody is a frequent cause of high background.[3]
Q4: Can the peptide substrate itself contribute to high background?
Yes, the peptide substrate can contribute to high background in a few ways:
-
Peptide Quality: Impurities or contaminants in the synthetic peptide preparation can interfere with the assay. Ensure you are using a high-purity peptide.
-
Non-specific Binding: The peptide may non-specifically adhere to the microplate surface. Pre-coating the plate with a blocking agent before immobilizing the peptide can help mitigate this.
-
Peptide Concentration: While a saturating concentration of the peptide substrate is needed for optimal kinase activity, excessively high concentrations might lead to non-specific interactions.
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound experiments.
Diagram: Troubleshooting Workflow for High Background
Caption: A flowchart to systematically troubleshoot high background.
| Problem | Potential Cause | Recommended Solution |
| High signal in "No Enzyme" control | Non-specific binding of the anti-phosphotyrosine antibody to the peptide or well surface. | 1. Optimize Blocking: Increase blocking time and/or try a different blocking agent (e.g., protein-free blocker).[1][6] 2. Titrate Antibody: Reduce the concentration of the anti-phosphotyrosine antibody. 3. Improve Washing: Increase the number and vigor of wash steps. |
| High signal in "No ATP" control | Contaminating kinase activity in the sample or reagents. | 1. Use Fresh ATP: Ensure the ATP stock is not contaminated. 2. Check Kinase Purity: Verify the purity of your tyrosine kinase preparation. |
| High signal in "No Peptide" control | Non-specific binding of the kinase and/or antibody to the well surface. | 1. Thorough Blocking: Ensure the entire well surface is adequately blocked. 2. Optimize Antibody Dilution: Use a lower concentration of the detection antibody. |
| Overall high background in all wells | A systemic issue with one or more of the assay components or procedures. | 1. Prepare Fresh Buffers: Remake all buffers and solutions with high-purity water. 2. Increase Wash Steps: Add 1-2 additional wash steps after antibody incubations. 3. Include Detergent: Add Tween-20 (0.05%) to your wash buffer. |
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for key components of a this compound assay. These are starting points and should be optimized for your specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Peptide Substrate Coating | 1 - 10 µg/mL | The optimal concentration depends on the specific peptide and its binding affinity to the plate. |
| Blocking Buffer | 1-5% BSA or Protein-Free Blocker | Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[1] |
| Tyrosine Kinase | Varies by enzyme | The amount of kinase should be optimized to ensure the reaction is in the linear range. |
| ATP Concentration | 10 - 200 µM | Should be at or near the Km for the specific kinase.[8] |
| Anti-Phosphotyrosine Antibody | 0.1 - 1.0 µg/mL | Titrate to find the optimal concentration that maximizes signal and minimizes background.[7] |
| Secondary Antibody | Manufacturer's Recommendation | Typically a 1:1,000 to 1:10,000 dilution. |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Perform at least 3-5 washes between incubation steps. |
| Incubation Times | 30 - 60 minutes at RT | For kinase reaction and antibody incubations. Can be optimized.[9] |
Experimental Protocol: this compound Assay
This protocol outlines a general procedure for a solid-phase this compound assay.
-
Peptide Coating:
-
Dilute this compound to the desired concentration in a suitable coating buffer (e.g., PBS).
-
Add 100 µL of the peptide solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer (PBS or TBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer.
-
-
Kinase Reaction:
-
Prepare the kinase reaction mix containing the tyrosine kinase, ATP, and any necessary cofactors in kinase reaction buffer.
-
Add 50 µL of the kinase reaction mix to each well. Include appropriate controls (no enzyme, no ATP).
-
Incubate for 30-60 minutes at the optimal temperature for the kinase (often 30°C or 37°C).
-
Stop the reaction by adding 50 µL of EDTA solution (final concentration 20-50 mM).
-
Wash the plate five times with 200 µL of wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phosphotyrosine antibody in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with 200 µL of wash buffer.
-
-
Detection:
-
Prepare the detection reagent (e.g., TMB substrate).
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Diagram: this compound Experimental Workflow
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. everestbiotech.com [everestbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Solubility of Tyrosine Kinase Peptide 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Tyrosine Kinase Peptide 1 (Sequence: KVEKIGEGTYGVVYK).
Troubleshooting Guide
Issue 1: Peptide is not dissolving in aqueous solutions (e.g., water, PBS).
Question: I am trying to dissolve this compound in water or PBS, but it remains insoluble or forms a cloudy suspension. What should I do?
Answer:
The solubility of a peptide is largely determined by its amino acid composition.[1][2][3] this compound has a mix of hydrophobic and hydrophilic residues. If you are facing solubility issues in aqueous solutions, consider the following steps:
1. Analyze the Peptide's Properties: First, determine the net charge of the peptide at neutral pH.
-
Basic residues (positively charged): Lysine (K), Arginine (R), Histidine (H), and the N-terminus.
-
Acidic residues (negatively charged): Aspartic acid (D), Glutamic acid (E), and the C-terminus.
For this compound (KVEKIGEGTYGVVYK):
-
Positive charges: 3 (2x Lysine, 1x N-terminus)
-
Negative charges: 2 (1x Glutamic acid, 1x C-terminus)
-
Net charge at neutral pH: +1 (The peptide is slightly basic).
2. Adjust the pH: Since the peptide is slightly basic, dissolving it in a slightly acidic solution can improve solubility.[1][4]
-
Recommendation: Try dissolving the peptide in a small amount of 10% acetic acid and then dilute it with your desired aqueous buffer to the final concentration.[1][4] Always test with a small aliquot of the peptide first.[5][6]
3. Utilize Sonication: Sonication can help break up peptide aggregates and enhance dissolution.[1]
-
Protocol: After adding the solvent, sonicate the vial in a water bath for short bursts (e.g., 10-30 seconds), allowing the sample to cool in between to prevent heating.[5]
4. Gentle Heating: Increasing the temperature can sometimes improve the solubility of a peptide.[3][7]
-
Caution: Use a water bath and do not exceed 40°C, as excessive heat can degrade the peptide.
Issue 2: Peptide precipitates out of solution after dilution.
Question: I managed to dissolve the peptide in an organic solvent, but it precipitated when I diluted it with my aqueous experimental buffer. How can I prevent this?
Answer:
This is a common issue when working with hydrophobic peptides. The key is to ensure the final concentration of the organic solvent is compatible with your assay and sufficient to keep the peptide in solution.
1. Gradual Dilution: Slowly add the aqueous buffer to the peptide solution (dissolved in the organic solvent) while vortexing.[8] This gradual change in solvent polarity can help prevent precipitation.
2. Optimize Organic Solvent Concentration: Determine the minimum percentage of the organic solvent required in the final solution to maintain solubility.
-
Note: For most cell-based assays, the concentration of DMSO should ideally be below 0.5% to avoid cytotoxicity.[8]
3. Use of Co-solvents: The addition of organic solvents like DMSO, DMF, or acetonitrile in small amounts can enhance the solubility of hydrophobic peptides.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for this compound?
A1: Based on its sequence, this compound is slightly basic. Therefore, a good starting point is sterile, distilled water. If solubility is an issue, a dilute acidic solution (e.g., 10% acetic acid) is the next logical choice.[1][4] For highly concentrated stock solutions, a small amount of an organic solvent like DMSO or DMF may be necessary.[5][8]
Q2: How does the amino acid sequence of this compound affect its solubility?
A2: The peptide's sequence (KVEKIGEGTYGVVYK) contains a mix of charged (K, E), polar (T, Y), and hydrophobic (V, I, G) amino acids. The presence of hydrophobic residues can lead to aggregation and poor solubility in aqueous solutions.[1][2] The charged and polar residues contribute to its potential for solubility in aqueous environments, especially with pH adjustments.
Q3: Can I use sonication to help dissolve the peptide?
A3: Yes, sonication is a recommended technique to aid in the dissolution of peptides.[1] It helps to break apart intermolecular interactions that can lead to aggregation. Use short bursts of sonication and keep the sample cool to prevent degradation.[5]
Q4: Are there any solvents I should avoid?
A4: If your peptide sequence contains Cysteine (C), Methionine (M), or Tryptophan (W), you should avoid using DMSO as it can oxidize these residues.[8] this compound does not contain these residues, so DMSO is a viable option if an organic solvent is needed.
Q5: How should I store the solubilized peptide?
A5: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C.[8] Once in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] Store aliquots at -20°C or -80°C.
Quantitative Data Summary
The following table provides an illustrative example of how to present solubility data for this compound. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
| Solvent System | Peptide Concentration (mg/mL) | Observations |
| Deionized Water | 1.0 | Insoluble, cloudy suspension |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1.0 | Insoluble, cloudy suspension |
| 10% Acetic Acid | 10.0 | Soluble, clear solution |
| 50% Acetonitrile / 50% Water | 5.0 | Soluble, clear solution |
| Dimethyl Sulfoxide (DMSO) | 25.0 | Soluble, clear solution |
| Dimethylformamide (DMF) | 25.0 | Soluble, clear solution |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to finding a suitable solvent for this compound.
-
Preparation:
-
Solubility Testing (using a small aliquot):
-
Step 1: Aqueous Solvent. Add a small, measured amount of sterile deionized water to a small aliquot of the peptide to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If it dissolves, you can proceed with further dilutions in your desired buffer.
-
Step 2: Acidic/Basic Solvent. If insoluble in water, and based on the peptide's net charge (slightly basic), add a small amount of 10% acetic acid.[4] Vortex. If it dissolves, this can be used as a stock solution.
-
Step 3: Organic Solvent. If the peptide is still insoluble, test with a minimal amount of an organic solvent such as DMSO or DMF.[5][8] Aim to create a concentrated stock solution.
-
Step 4: Dilution. Once dissolved, slowly add the aqueous buffer of your choice to the concentrated stock solution to reach the desired final concentration.
-
-
Enhancement Techniques:
-
Final Preparation:
Visualizations
Caption: A workflow diagram for systematically testing the solubility of this compound.
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. lifetein.com [lifetein.com]
- 4. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. reta-peptide.com [reta-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. biosynth.com [biosynth.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Minimizing Lot-to-Lot Variability of Synthetic Tyrosine Kinase Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lot-to-lot variability when working with synthetic tyrosine kinase peptides. As "Tyrosine Kinase Peptide 1" is a generic descriptor, this document will use two well-characterized examples: Abltide (a substrate for Abl kinase) and a common Src Kinase Substrate . The principles and protocols described here are broadly applicable to other synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in synthetic peptides and why is it a concern?
A1: Lot-to-lot variability refers to the physical and chemical differences between different batches or "lots" of the same synthetic peptide. These variations can arise from the complex multi-step process of solid-phase peptide synthesis (SPPS), purification, and handling.[1][2] For researchers, this variability is a significant concern because it can lead to inconsistent results in sensitive applications like kinase assays, affecting the reproducibility and reliability of experimental data.[3]
Q2: What are the common causes of lot-to-lot variability in synthetic peptides?
A2: The primary sources of variability can be categorized as follows:
-
Synthesis and Purification: Incomplete reactions during SPPS can lead to truncated or deletion sequences.[4][5] The purification process, typically reversed-phase high-performance liquid chromatography (HPLC), may yield different purity levels and impurity profiles between batches.[1][6]
-
Counter-ion Content: Peptides are often supplied as trifluoroacetate (TFA) salts from the HPLC purification process. Variations in the amount of TFA and water in the lyophilized powder affect the net peptide content (NPC) per unit weight.[4]
-
Handling and Storage: Lyophilized peptides are susceptible to degradation if not stored correctly.[7][8] Exposure to moisture, light, and repeated freeze-thaw cycles can compromise peptide integrity.[7][9] Peptides in solution have a much shorter shelf-life.[7]
Q3: What information should I look for on the Certificate of Analysis (CoA) for each peptide lot?
A3: The CoA is a critical document for assessing the quality of a peptide lot. Key information includes:
-
Purity: Determined by HPLC, this indicates the percentage of the desired full-length peptide.[4][10]
-
Molecular Weight: Confirmed by mass spectrometry (MS), this verifies that the correct peptide was synthesized.[11][12]
-
Appearance: The physical state of the lyophilized powder.
-
Solubility Information: Recommended solvents for reconstitution.[13]
-
Net Peptide Content (NPC): If provided, this value helps in preparing accurate concentrations by accounting for counter-ions and water.
Troubleshooting Guide
Issue 1: Inconsistent Kinase Assay Results Between Peptide Lots
You observe a significant difference in kinase activity when using a new lot of synthetic tyrosine kinase peptide compared to a previous lot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Net Peptide Content (NPC) | 1. If the NPC is provided on the CoA, use it to calculate the precise amount of peptide to weigh for your stock solution. 2. If NPC is not available, consider performing amino acid analysis to determine the exact peptide concentration. 3. As a practical measure, perform a concentration titration of the new lot to determine the optimal concentration for your assay. |
| Presence of Inhibitory Impurities | 1. Review the HPLC traces on the CoAs for both lots. Significant differences in the impurity profile may indicate the presence of contaminants that interfere with the kinase reaction. 2. If you suspect inhibitory impurities, you can attempt to further purify a small aliquot of the peptide using HPLC. |
| Peptide Degradation | 1. Confirm that the peptide has been stored and handled correctly (stored at -20°C or colder, protected from moisture and light).[13] 2. Re-analyze the peptide by HPLC and MS to check for degradation products. |
Issue 2: Peptide Fails to Dissolve Completely
A new lot of peptide is difficult to dissolve in the recommended solvent, unlike previous lots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Always refer to the manufacturer's CoA for the recommended solvent.[13] 2. For peptides with a high proportion of hydrophobic residues, organic solvents like DMSO or DMF may be necessary for initial solubilization before dilution in aqueous buffer.[8] |
| Aggregation | 1. Sonication can help break up peptide aggregates and enhance solubilization. |
| Peptide Modification | 1. If the peptide has undergone modifications (e.g., oxidation), its solubility characteristics may change. Analyze by MS to confirm the peptide's integrity. |
Experimental Protocols
Protocol 1: Quality Control of Incoming Synthetic Peptides
This protocol outlines the steps to verify the identity and purity of a new lot of synthetic peptide.
1. Visual Inspection:
- Examine the lyophilized peptide upon arrival. It should be a uniform, fluffy powder.
2. Reconstitution:
- Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][9]
- Reconstitute a small, precisely weighed amount of the peptide in the appropriate solvent to create a concentrated stock solution.
3. Mass Spectrometry (MS) Analysis:
- Dilute the stock solution to an appropriate concentration for MS analysis.
- Analyze using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS to confirm the molecular weight.[11][12] The observed mass should match the theoretical mass provided on the CoA.
4. HPLC Purity Analysis:
- Analyze the reconstituted peptide using reversed-phase HPLC (RP-HPLC).[4][14]
- Compare the resulting chromatogram to the one provided on the CoA. The retention time of the main peak should be consistent, and the purity level should be within acceptable limits for your application.
Protocol 2: Proper Storage and Handling of Synthetic Peptides
1. Long-Term Storage (Lyophilized Powder):
- Store lyophilized peptides at -20°C or, for enhanced stability, at -80°C.[7][8]
- Keep the vial tightly sealed and in a desiccator to protect from moisture.[7]
2. Preparing Stock Solutions:
- Before opening, allow the peptide vial to warm to room temperature to prevent moisture absorption.[9]
- Briefly centrifuge the vial to pellet the powder.[8]
- Weigh the desired amount of peptide quickly and reseal the vial.[7]
- Dissolve the peptide in a sterile, appropriate solvent to a concentration of 1-10 mM.
3. Short-Term Storage (In Solution):
- The shelf-life of peptides in solution is limited.[7]
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][9]
- Store the aliquots at -20°C or -80°C. For peptides prone to degradation in solution (containing C, M, W, N, Q), use sterile buffers at pH 5-6 to prolong storage life.[7][9]
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Lots of Abltide
| Parameter | Lot A | Lot B |
| Sequence | EAIYAAPFAKKK | EAIYAAPFAKKK |
| Molecular Weight (Theoretical) | 1336.6 Da | 1336.6 Da |
| Molecular Weight (Observed by MS) | 1336.5 Da | 1336.7 Da |
| Purity (by HPLC) | 97.7% | 95.2% |
| Net Peptide Content (NPC) | 75% | 85% |
| Appearance | White Lyophilized Powder | White Lyophilized Powder |
Table 2: Example Certificate of Analysis Data for Two Lots of Src Substrate
| Parameter | Lot C | Lot D |
| Sequence | KVEKIGEGTYGVVYK-amide[15] | KVEKIGEGTYGVVYK-amide[15] |
| Molecular Weight (Theoretical) | 1668.9 Da[15] | 1668.9 Da[15] |
| Molecular Weight (Observed by MS) | 1668.8 Da | 1669.0 Da |
| Purity (by HPLC) | 95.9%[15] | 98.1% |
| Net Peptide Content (NPC) | 80% | 78% |
| Appearance | White Lyophilized Powder | White Lyophilized Powder |
Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Workflow for quality control of synthetic peptides.
Caption: Troubleshooting lot-to-lot variability in experiments.
References
- 1. lcms.cz [lcms.cz]
- 2. csbio.com [csbio.com]
- 3. gencefebio.com [gencefebio.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. agilent.com [agilent.com]
- 7. genscript.com [genscript.com]
- 8. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Quality control of synthetic peptides [innovagen.com]
- 13. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. sinobiological.com [sinobiological.com]
Effect of divalent cations on Tyrosine Kinase Peptide 1 phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tyrosine Kinase Peptide 1 and investigating the effects of divalent cations on its phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide with the sequence KVEKIGEGTYGVVYK.[1] It is derived from amino acid residues of CDC26-20 and serves as a generic substrate for a variety of protein tyrosine kinases (PTKs).[1] Its broad utility makes it suitable for general tyrosine kinase activity assays.
Q2: Why are divalent cations necessary for tyrosine kinase assays?
A2: Divalent cations are crucial for tyrosine kinase activity for two primary reasons. First, one cation (typically Mg²⁺) is required to form a complex with ATP (ATP-Mg), which is the actual substrate for the kinase.[2][3][4] Second, many tyrosine kinases require an additional "free" divalent cation as an essential activator that binds to the active site of the enzyme, influencing its catalytic efficiency.[2][3] This second metal ion can affect the reaction's maximum velocity (Vmax) and the enzyme's affinity for the ATP-Mg complex (Km).[3]
Q3: Which divalent cations can be used in a this compound phosphorylation assay?
A3: The most commonly used and generally required divalent cation is Magnesium (Mg²⁺) .[3][5][6] Manganese (Mn²⁺) can often substitute for Mg²⁺ and, in some cases, may even enhance the activity of certain kinases.[2][7] Other divalent cations like Cobalt (Co²⁺) and Nickel (Ni²⁺) have been shown to support the activity of some tyrosine kinases, such as Csk.[2] However, cations like Calcium (Ca²⁺) are generally ineffective.[6] Zinc (Zn²⁺) can bind tightly to the active site but is often inhibitory.[2] It is critical to determine the optimal divalent cation and its concentration for the specific kinase being studied.
Q4: What is the optimal concentration of Mg²⁺ or Mn²⁺ to use in my assay?
A4: The optimal concentration is highly dependent on the specific tyrosine kinase. For many tyrosine kinases, the activity reaches saturation at around 5-8 mM MgCl₂.[3] It is important to note that this is the concentration of "free" Mg²⁺ in excess of the ATP concentration. For example, the C-terminal Src kinase (Csk) shows an AC₅₀ (concentration for 50% activation) for Mg²⁺ of 2.3 mM at its optimal pH.[2] For any new experimental setup, it is strongly recommended to perform a titration of the divalent cation to determine the optimal concentration for your specific kinase and substrate.
Q5: Can using the wrong concentration of a divalent cation lead to inaccurate results?
A5: Absolutely. Sub-optimal concentrations will result in lower than expected kinase activity. Conversely, excessively high concentrations can also be inhibitory or lead to the precipitation of assay components. The choice and concentration of divalent cations can also alter the kinetic parameters of the kinase, such as the Michaelis constant (Km) and the catalytic rate (kcat), which can affect the interpretation of inhibitor studies.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Kinase Activity | 1. Sub-optimal concentration of the activating divalent cation (e.g., Mg²⁺ or Mn²⁺).2. Absence of the essential second "free" divalent cation.3. Use of an inappropriate divalent cation (e.g., Ca²⁺).4. Incorrect pH of the kinase buffer, which can affect metal ion binding.[2] | 1. Perform a titration of MgCl₂ or MnCl₂ (e.g., 1-20 mM) to find the optimal concentration for your kinase.2. Ensure the divalent cation concentration is in excess of the ATP concentration.3. Switch to Mg²⁺ or Mn²⁺ as the default cation unless your specific kinase is known to prefer another.4. Verify the pH of your kinase buffer is optimal for your enzyme (typically pH 7.5-8.0). |
| High Background Signal | 1. Precipitation of assay components due to high concentrations of certain divalent cations.2. Interference of the divalent cation with the detection method. | 1. Visually inspect the reaction mixture for any precipitate. If observed, reduce the concentration of the divalent cation.2. Run control reactions without the enzyme or substrate to check for interference. Consider using an alternative divalent cation if interference is confirmed. |
| Inconsistent Results Between Experiments | 1. Inconsistent preparation of ATP and divalent cation solutions.2. Variability in the final concentration of "free" divalent cation. | 1. Prepare fresh, well-mixed stock solutions of ATP and divalent cations before each experiment.2. Always add the divalent cation to the reaction mixture in the same order. It is good practice to calculate the "free" metal ion concentration, especially when ATP concentrations are high. |
| Unexpected Inhibitory Effects | 1. Some divalent cations, like Zn²⁺, can be potent inhibitors of tyrosine kinases.[2]2. Contamination of reagents with inhibitory divalent cations. | 1. If using cations other than Mg²⁺ or Mn²⁺, be aware of their potential inhibitory properties.2. Use high-purity reagents and water to prepare all buffers and solutions. |
Quantitative Data Summary
The effect of divalent cations on tyrosine kinase activity is quantifiable through various kinetic parameters. Below is a summary of reported values for different kinases.
Table 1: Activation Constants (AC₅₀) and Inhibitory Constants (IC₅₀) of Divalent Cations for C-terminal Src Kinase (Csk)
| Divalent Cation | Parameter | Value |
| Mg²⁺ | AC₅₀ | 2.3 mM[2] |
| Zn²⁺ | IC₅₀ | 0.5 µM[2] |
Table 2: Kinetic Parameters for Tyrosine Kinases with Different Divalent Cations
| Kinase | Divalent Cation(s) | Effect | Reference |
| Csk and Src | Mg²⁺ | Increases Vmax with no change in apparent Km for ATP-Mg. | [3] |
| Insulin Receptor Kinase | Mg²⁺ | Decreases Km for ATP with no effect on kcat. | [2] |
| Fibroblast Growth Factor Receptor Kinase | Mg²⁺ | Increases Vmax and decreases apparent Km for ATP-Mg. | [3] |
| Leucine-Rich Repeat Kinase 2 (LRRK2) - Wild Type | Mg²⁺ vs. Mn²⁺ | Mg²⁺ is a much better cofactor than Mn²⁺. | [7] |
| Leucine-Rich Repeat Kinase 2 (LRRK2) - G2019S Mutant | Mg²⁺ vs. Mn²⁺ | Mg²⁺ and Mn²⁺ are equally effective. | [7] |
Experimental Protocols
Protocol: In Vitro Phosphorylation of this compound
This protocol provides a general framework for an in vitro kinase assay. The concentrations of the enzyme, peptide substrate, and ATP should be optimized for each specific kinase.
1. Reagents and Buffers:
-
5X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT, 0.5 mg/mL BSA. (Note: The MgCl₂ concentration may need to be adjusted).
-
Tyrosine Kinase of Interest: Purified enzyme at a known concentration.
-
This compound: Stock solution of 10 mM in deionized water.[9]
-
ATP: Stock solution of 10 mM in deionized water.
-
Stopping Solution: 75 mM phosphoric acid.
-
Detection Reagent: (e.g., ADP-Glo™, Z'-LYTE™, or similar).
2. Assay Procedure:
-
Prepare the kinase reaction mixture by combining the 5X Kinase Buffer, this compound, and the tyrosine kinase enzyme in a microcentrifuge tube or multi-well plate.
-
Initiate the kinase reaction by adding ATP to a final concentration that is appropriate for your kinase (often near the Km for ATP).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Terminate the reaction by adding the Stopping Solution.
-
Quantify the extent of phosphorylation. This can be done by measuring the amount of ADP produced (e.g., using ADP-Glo™) or by other methods such as FRET-based assays.[10]
3. Divalent Cation Titration (for optimization):
-
Prepare a series of 5X Kinase Buffers with varying concentrations of MgCl₂ or MnCl₂ (e.g., ranging from 0 mM to 100 mM).
-
Set up parallel kinase reactions, each with a different concentration of the divalent cation.
-
Follow the standard assay procedure as described above.
-
Plot the kinase activity against the divalent cation concentration to determine the optimal concentration.
Visualizations
Caption: Experimental workflow for a typical in vitro kinase assay.
Caption: Troubleshooting logic for low kinase activity.
Caption: Role of divalent cations in the kinase reaction.
References
- 1. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]
- 2. Characterization of the interactions between the active site of a protein tyrosine kinase and a divalent metal activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of cations on the tyrosine kinase activity of the insulin receptor: inhibition by fluoride is magnesium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay of Tyrosine Kinases Using Synthetic Peptides_实验方法 [protocol.everlab.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Tyrosine Kinase Peptide 1 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosine Kinase Peptide 1 assays. The information is presented in a question-and-answer format to directly address common issues and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and which kinases can it be used with?
A1: this compound is a synthetic peptide substrate commonly used in tyrosine kinase assays. A widely used sequence for a generic this compound is KVEKIGEGTYGVVYK, which is derived from p34cdc2.[1] This peptide is considered a generic substrate for various protein tyrosine kinases (TPKs), and is notably used as a control substrate for c-Src kinase assays.[1][2]
Q2: What are the common assay formats for measuring the phosphorylation of this compound?
A2: The phosphorylation of this compound can be measured using several assay formats, including:
-
ELISA-based assays: These assays involve the capture of the biotinylated peptide on a streptavidin-coated plate, followed by detection of the phosphorylated tyrosine residue with a specific antibody conjugated to an enzyme like horseradish peroxidase (HRP).[3]
-
Fluorescence Resonance Energy Transfer (FRET): Assays like the Z'-LYTE™ technology use a peptide substrate labeled with two fluorophores. Phosphorylation by the kinase protects the peptide from cleavage by a development reagent, thus maintaining a high FRET signal.[4][5]
-
Radiometric assays: These traditional assays measure the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to the peptide substrate.[6]
-
Luminescence-based assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[7][8]
Q3: What are the critical components and reagents for a successful this compound assay?
A3: A successful assay requires high-quality, well-characterized reagents:
-
Active Kinase: Ensure the kinase is pure and exhibits high specific activity. Contaminating kinases can lead to false-positive signals.
-
This compound Substrate: Use a high-purity synthetic peptide.
-
ATP: Use a high-quality ATP stock solution. The concentration of ATP is a critical parameter to optimize.
-
Assay Buffer: The buffer composition, including pH, ionic strength, and the presence of divalent cations (e.g., Mg²⁺, Mn²⁺), should be optimized for the specific kinase.
-
Detection Reagents: These include specific anti-phosphotyrosine antibodies, enzyme conjugates, and substrates for colorimetric or chemiluminescent detection in ELISA, or specific development reagents in FRET-based assays.
Troubleshooting Guides
This section addresses common reproducibility issues encountered during this compound assays.
Issue 1: High Background Signal
Q: My negative control wells (no enzyme or no ATP) show a high signal. What are the possible causes and solutions?
A: High background can obscure the true signal from kinase activity. Here are the common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure ATP solutions are free of contaminating ADP. |
| Non-specific Antibody Binding | Increase the number of wash steps in your ELISA protocol. Optimize the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and increase the blocking time. |
| Autophosphorylation of Kinase | If using a kinase that can autophosphorylate, ensure that the "no substrate" control is included to assess this contribution to the signal. |
| Substrate Degradation | Store the peptide substrate according to the manufacturer's instructions, typically lyophilized at -20°C or in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| High Detection Reagent Concentration | Titrate the concentration of your detection antibody and/or enzyme conjugate to find the optimal concentration that provides a good signal-to-background ratio. |
Issue 2: Low or No Signal
Q: I am not observing a significant signal in my positive control wells. What could be wrong?
A: A weak or absent signal can be due to several factors related to enzyme activity and assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Kinase | Verify the activity of your kinase with a known positive control substrate or by a different method. Store the kinase at the recommended temperature and in appropriate buffers to maintain activity. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH, ionic strength, and divalent cation concentrations (Mg²⁺, Mn²⁺) for your specific kinase. |
| Incorrect ATP Concentration | The ATP concentration should be optimized for each kinase, typically around the Kₘ value for ATP.[9] Very high ATP concentrations can be inhibitory for some kinases, while very low concentrations can limit the reaction rate. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for the kinase reaction to ensure it is within the linear range.[10] |
| Phosphatase Activity | If using cell lysates, endogenous phosphatases can dephosphorylate the peptide substrate. Include a phosphatase inhibitor cocktail in your lysis and reaction buffers. |
Issue 3: High Variability Between Replicates (High %CV)
Q: My replicate wells show inconsistent readings, leading to a high coefficient of variation (%CV). How can I improve reproducibility?
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. After adding reagents to the wells, gently tap the plate or use a plate shaker to ensure homogeneity. |
| Edge Effects in 96-Well Plates | Evaporation from the outer wells of a 96-well plate can lead to increased concentrations of reagents and higher signals. To mitigate this, fill the outer wells with sterile water or buffer and do not use them for experimental samples.[11][12] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation steps. Avoid placing plates on cold or hot surfaces. Allow all reagents to equilibrate to room temperature before starting the assay. |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Visually inspect the plate and remove any bubbles before reading. |
Quantitative Data Summary
Optimizing assay parameters is crucial for achieving robust and reproducible results. The following tables summarize the expected impact of key parameters on assay performance metrics like the Z'-factor and Signal-to-Background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[13]
Table 1: Effect of Enzyme Concentration on Assay Performance
| Enzyme Concentration | Signal Intensity | Signal-to-Background (S/B) Ratio | Z'-Factor | Recommendation |
| Too Low | Low | Low | Low | Increase enzyme concentration to achieve a robust signal. |
| Optimal | High | High | High (>0.5) | Use the lowest enzyme concentration that gives a Z'-factor > 0.5 and is in the linear range of the assay. |
| Too High | Signal plateaus | May decrease due to substrate depletion | May decrease | Reduce enzyme concentration to ensure the reaction is in the linear range and to conserve enzyme. |
Table 2: Effect of ATP Concentration on Assay Performance
| ATP Concentration | Signal Intensity | Signal-to-Background (S/B) Ratio | Z'-Factor | Recommendation |
| Below Kₘ | Increases with ATP concentration | Increases with ATP concentration | May be suboptimal | Increase ATP concentration towards the Kₘ value. |
| Around Kₘ | Optimal | Optimal | High (>0.5) | Ideal for balancing signal intensity and sensitivity to ATP-competitive inhibitors.[9] |
| Well Above Kₘ | May decrease (substrate inhibition) | May decrease | May decrease | Lower ATP concentration unless specifically studying non-ATP competitive inhibitors. |
Table 3: Effect of Incubation Time on Assay Performance
| Incubation Time | Signal Intensity | Signal-to-Background (S/B) Ratio | Z'-Factor | Recommendation |
| Too Short | Low | Low | Low | Increase incubation time to allow for sufficient product formation. |
| Optimal (Linear Range) | Increases linearly with time | High | High (>0.5) | Perform a time-course experiment to identify the linear range of the reaction. |
| Too Long (Substrate Depletion) | Plateaus or decreases | Decreases | Decreases | Reduce incubation time to stay within the linear range of the assay. |
Experimental Protocols
Protocol 1: General ELISA for this compound Phosphorylation
This protocol provides a general framework for an ELISA-based assay. Optimization of concentrations and incubation times is recommended for specific kinases.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated this compound
-
Active Tyrosine Kinase
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Anti-phosphotyrosine antibody-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
Procedure:
-
Peptide Coating: Add 100 µL of biotinylated this compound (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Kinase Reaction:
-
Prepare the kinase reaction mix containing the desired concentration of the active kinase in Kinase Assay Buffer.
-
Add 50 µL of the kinase reaction mix to each well.
-
To initiate the reaction, add 50 µL of ATP solution (at 2x the final desired concentration) to each well.
-
Incubate for the optimized time (e.g., 30-60 minutes) at room temperature.
-
-
Stopping the Reaction and Washing: Stop the reaction by adding 50 µL of 50 mM EDTA. Wash the plate five times with 200 µL of Wash Buffer per well.
-
Antibody Incubation: Add 100 µL of diluted anti-phosphotyrosine antibody-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop and Read: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm.
Protocol 2: Z'-LYTE™ Kinase Assay for Tyr 1 Peptide
This protocol is a summary based on the Z'-LYTE™ Kinase Assay Kit – Tyr 1 Peptide Protocol.[4] Users should refer to the manufacturer's specific instructions for detailed reagent preparation and concentrations.
Principle: The assay uses a FRET peptide substrate. Kinase-mediated phosphorylation protects the peptide from cleavage by a development reagent. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the two fluorophores.[4]
Procedure Outline:
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds and controls.
-
Add the kinase and the Z'-LYTE™ Tyr 1 Peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
-
Development:
-
Add the Development Reagent to each well.
-
Incubate for 1 hour at room temperature.
-
-
Stop Reaction:
-
Add the Stop Reagent to each well.
-
-
Plate Reading:
-
Read the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein).
-
Determine the percent phosphorylation based on the emission ratios of the 0% and 100% phosphorylation controls.
-
Visualizations
Signaling Pathways
The following diagrams illustrate common signaling pathways involving tyrosine kinases.
Caption: Simplified EGFR signaling pathway.
Caption: Overview of c-Src signaling pathways.
Experimental Workflow
Caption: General workflow for a plate-based kinase assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for assay reproducibility.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. youtube.com [youtube.com]
- 3. Engineered kinase activation reveals unique morphodynamic phenotypes and associated trafficking for Src family isoforms [agris.fao.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com.cn [promega.com.cn]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding freeze-thaw damage to Tyrosine Kinase Peptide 1 aliquots.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding freeze-thaw damage to Tyrosine Kinase Peptide 1 aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2] When stored under these conditions in a tightly sealed container, the peptide can remain stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable.
Q2: Why is it critical to avoid repeated freeze-thaw cycles?
A2: Each freeze-thaw cycle exposes the peptide to physical stress, which can lead to degradation, aggregation, and oxidation.[2] This can significantly reduce the peptide's biological activity and lead to inconsistent experimental results. The formation of ice crystals during freezing can also disrupt the peptide's structure.
Q3: What is the best practice for preparing and storing this compound in solution?
A3: The best practice is to reconstitute the peptide in a sterile, appropriate buffer (e.g., pH 5-6) and then immediately aliquot the solution into single-use volumes.[2] These aliquots should then be snap-frozen in liquid nitrogen or a dry ice/ethanol bath and stored at -80°C. This strategy minimizes the number of freeze-thaw cycles for the entire stock.
Q4: Can I use a frost-free freezer to store my peptide aliquots?
A4: It is strongly advised to avoid using frost-free freezers for storing peptide aliquots. These freezers have automatic defrosting cycles that cause temperature fluctuations, which can inadvertently subject the aliquots to multiple, damaging freeze-thaw cycles.
Q5: What are the signs that my this compound may have been damaged by freeze-thaw cycles?
A5: Signs of degradation include decreased solubility, the appearance of visible precipitates or cloudiness in the solution, and a reduction in its biological activity in your kinase assays. For a more definitive assessment, analytical techniques such as HPLC and mass spectrometry can be used to detect degradation products.
Troubleshooting Guides
Issue 1: Reduced Kinase Activity in Assays
-
Possible Cause: Degradation of the this compound substrate due to multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Verify Aliquoting: Confirm that the peptide was aliquoted into single-use volumes after the initial reconstitution.
-
Use a Fresh Aliquot: Thaw a new, previously unused aliquot of the peptide and repeat the kinase assay.
-
Assess Peptide Integrity: If the issue persists, consider performing an analytical assessment of the peptide's integrity using HPLC or mass spectrometry (see Experimental Protocols below).
-
Prepare a Fresh Stock: If degradation is confirmed, discard the old stock and prepare a fresh solution from lyophilized peptide, ensuring proper aliquoting and storage.
-
Issue 2: Peptide Solution Appears Cloudy or Contains Precipitates
-
Possible Cause: Peptide aggregation or reduced solubility due to freeze-thaw induced structural changes.
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Gently warm the aliquot to room temperature and vortex briefly to see if the precipitate dissolves. Do not heat excessively.
-
Sonication: If gentle warming is ineffective, brief sonication in a water bath may help to redissolve the peptide.
-
Solubility Test: Test the solubility of a small amount of lyophilized peptide in the same buffer to ensure the buffer composition is not the issue.
-
Analytical Confirmation: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to confirm the presence of aggregates.
-
Prepare Fresh Aliquots: If aggregation is suspected, it is best to discard the affected aliquots and prepare a new stock solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized Powder | Long-term (months to years) | -20°C to -80°C | Store in a desiccator, protected from light.[1] |
| Lyophilized Powder | Short-term (days to weeks) | 4°C | Keep tightly sealed and desiccated. |
| In Solution (Aliquots) | Long-term (months) | -80°C | Snap-freeze aliquots before storage. Avoid frost-free freezers. |
| In Solution (Aliquots) | Short-term (days) | -20°C | For immediate use; avoid repeated freeze-thaw cycles. |
Table 2: Summary of Analytical Techniques for Assessing Peptide Stability
| Technique | Parameter Assessed | Information Provided |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Degradation | Quantifies the intact peptide and detects degradation products.[3][4][5] |
| Mass Spectrometry (MS) | Molecular Weight and Modifications | Identifies modifications such as oxidation and confirms the presence of aggregates.[6][7][8][9][10] |
| Kinase Activity Assay | Biological Function | Determines if the peptide can still be effectively phosphorylated by the kinase.[11][12][13][14] |
Experimental Protocols
Protocol 1: Aliquoting this compound
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature in a desiccator before opening to prevent condensation.[15]
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate buffer (e.g., 20 mM HEPES, pH 7.4) to a desired stock concentration (e.g., 1 mg/mL). Gently vortex to dissolve.
-
Aliquoting: Immediately dispense the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Snap-Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Freeze-Thaw Stability Study
-
Prepare Aliquots: Prepare a set of identical aliquots of this compound as described in Protocol 1.
-
Establish Control: Designate a set of aliquots as the "zero freeze-thaw" control and keep them at -80°C until analysis.
-
Perform Freeze-Thaw Cycles: Subject the remaining aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of thawing the aliquot at room temperature for 30 minutes followed by refreezing at -80°C for at least one hour.[16][17][18]
-
Sample Collection: After the designated number of cycles, collect the aliquots for analysis.
-
Analysis: Analyze the samples from each freeze-thaw condition and the control group using RP-HPLC, mass spectrometry, and a kinase activity assay.
Protocol 3: RP-HPLC Analysis of Peptide Integrity
-
Instrumentation: Use a high-performance liquid chromatography system with a C18 column suitable for peptide separations.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: Compare the chromatograms of the freeze-thawed samples to the control. A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation.
Protocol 4: Mass Spectrometry Analysis for Oxidation
-
Sample Preparation: Dilute the peptide aliquots to an appropriate concentration for mass spectrometry analysis.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass range that includes the expected mass of the peptide and its potential oxidized forms.
-
Analysis: Look for mass shifts corresponding to oxidation. The addition of one oxygen atom (+16 Da) or two oxygen atoms (+32 Da) to the peptide's molecular weight is indicative of oxidation.
Protocol 5: Non-Radioactive Tyrosine Kinase Activity Assay
-
Assay Principle: This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Reagents:
-
This compound (from control and freeze-thawed aliquots)
-
Active Tyrosine Kinase (e.g., Src, Abl)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
-
Procedure: a. Set up the kinase reaction by adding the kinase, peptide substrate, and assay buffer to a 96-well plate. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for the desired time (e.g., 60 minutes). d. Stop the reaction and measure the ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Analysis: Compare the luminescent signal generated using peptide from the freeze-thawed aliquots to that of the control. A significant decrease in the signal indicates a loss of peptide integrity and biological activity.
Visualizations
Caption: Recommended workflow for aliquoting this compound.
Caption: The detrimental effects of freeze-thaw cycles on peptide integrity.
Caption: A representative Src family kinase signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. protocol.everlab.net [protocol.everlab.net]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. microchemlab.com [microchemlab.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Comparative Guide to Tyrosine Kinase Substrates: Tyrosine Kinase Peptide 1 vs. Universal Substrates
In the study of tyrosine kinases, the choice of substrate is a critical determinant of assay performance, specificity, and biological relevance. This guide provides a detailed comparison between a specific, defined peptide substrate, Tyrosine Kinase Peptide 1, and the more traditional universal tyrosine kinase substrates, with a focus on their performance, applications, and the experimental protocols for their use.
Introduction to Tyrosine Kinase Substrates
This compound (TKP1) is a synthetic peptide with the specific amino acid sequence KVEKIGEGTYGVVYK.[1] This sequence is derived from the human cell division cycle protein cdc2 (amino acids 6-20) and is recognized as an efficient and specific substrate for Src-family tyrosine kinases.[2][3] Its defined sequence ensures a high degree of reproducibility in kinase assays.
Universal Tyrosine Kinase Substrates , on the other hand, are typically random polymers designed to be phosphorylated by a broad range of tyrosine kinases. The most common of these is Poly(Glu, Tyr) in a 4:1 molar ratio.[4] These substrates are widely used due to their broad applicability but can suffer from batch-to-batch variability and lower phosphorylation efficiency for certain kinases.[4]
Performance Comparison
The primary distinction between this compound and universal substrates lies in their specificity and kinetic properties. TKP1 is highly specific for Src-family kinases, such as p60c-src, p56lck, and p55fyn, and is a poor substrate for non-Src-family kinases like the epidermal growth factor receptor (EGFR) and Abl kinase.[2] In contrast, Poly(Glu, Tyr) 4:1 is designed to be a substrate for a wide array of tyrosine kinases, including c-Src, EGFR, and Abl.[4]
Key Differences:
-
Specificity: TKP1 offers high specificity for Src-family kinases, making it ideal for studying these particular enzymes without significant cross-reactivity. Universal substrates are non-specific by design, which is advantageous for general tyrosine kinase activity screening but can be a drawback when studying a specific kinase.
-
Composition: TKP1 is a chemically defined peptide with a known sequence and molecular weight. This ensures high reproducibility between experiments. Poly(Glu, Tyr) 4:1 is a random polymer with a range of molecular weights (typically 20,000-50,000 Da), which can lead to variability in assay results.
-
Efficiency: For their target kinases, defined peptide substrates like TKP1 often exhibit more favorable kinetics, such as a lower Michaelis constant (Km), indicating a higher affinity of the enzyme for the substrate.[3][5]
Quantitative Data
| Parameter | This compound (cdc2 6-20) | Poly(Glu, Tyr) 4:1 |
| Enzyme | p60c-src | C-terminal Src Kinase (Csk) |
| Km | ~352 µM¹ | Not specified, but saturable |
| Vmax/kcat | Not specified | kcat of ~40 min⁻¹ |
| Reference | [3][5] | [6] |
¹Calculated based on a reported 6.4-fold higher Km than the peptide YIYGSFK (Km = 55 µM) for p60c-src.[3][5]
Detailed Experimental Protocols
Tyrosine Kinase Assay using this compound (Radiometric Assay)
This protocol is a general guideline for a radiometric kinase assay using [γ-³²P]ATP to measure the phosphorylation of this compound by a Src-family kinase.
Materials:
-
Purified Src-family kinase (e.g., p60c-src)
-
This compound (KVEKIGEGTYGVVYK)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of this compound, and the purified kinase.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the desired final concentration.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers multiple times in the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and place them in scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
Tyrosine Kinase Assay using Poly(Glu, Tyr) 4:1 (ELISA-based Assay)
This protocol describes a non-radioactive, ELISA-based method for measuring tyrosine kinase activity using Poly(Glu, Tyr) 4:1.
Materials:
-
Purified tyrosine kinase (e.g., EGFR, c-Src)
-
Poly(Glu, Tyr) 4:1
-
96-well microtiter plates
-
Coating buffer (e.g., PBS)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)
-
ATP solution
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with Poly(Glu, Tyr) 4:1 dissolved in coating buffer overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Wash the wells again.
-
Add the purified tyrosine kinase diluted in kinase reaction buffer to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the wells to remove the kinase and ATP.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Generic Tyrosine Kinase Signaling Pathway
The following diagram illustrates a simplified, generic signaling pathway initiated by a receptor tyrosine kinase (RTK), such as the EGFR.
Caption: A simplified diagram of a typical receptor tyrosine kinase signaling cascade.
Experimental Workflow for a Tyrosine Kinase Inhibition Assay
The following diagram outlines a typical workflow for screening potential inhibitors of a tyrosine kinase using an in vitro assay.
Caption: A generalized workflow for a high-throughput tyrosine kinase inhibitor screening assay.
Summary and Recommendations
The choice between this compound and a universal substrate like Poly(Glu, Tyr) 4:1 depends on the specific research question.
-
For studying a specific Src-family kinase , its inhibitors, or its role in a signaling pathway, This compound is the superior choice due to its high specificity and reproducibility.
-
For general screening of tyrosine kinase activity in a sample with unknown kinase composition, or for high-throughput screening against a broad panel of kinases, a universal tyrosine kinase substrate is more appropriate.
Researchers should carefully consider the trade-offs between specificity and broad applicability when selecting a substrate for their tyrosine kinase assays. For robust and reproducible results, especially in drug development and detailed kinetic studies, well-defined peptide substrates are generally preferred.
References
- 1. SRC Kinase Enzyme System [promega.com]
- 2. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a novel synthetic peptide substrate specific for Src-family protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the catalytic mechanism of recombinant human Csk (C-terminal Src kinase) using nucleotide analogs and viscosity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to c-Src Peptide Substrates for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tyrosine Kinase Peptide 1 and other commercially available peptide substrates for the c-Src tyrosine kinase. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on quantitative performance data, experimental protocols, and the underlying signaling context.
Introduction to c-Src and its Substrates
The c-Src proto-oncogene is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity is frequently implicated in the development and progression of various cancers. The enzymatic activity of c-Src is directed towards specific tyrosine residues within its protein substrates. In vitro kinase assays commonly employ short synthetic peptides that mimic the optimal phosphorylation motifs of these natural substrates to quantify c-Src activity.
"this compound" is often used as a generic control substrate in c-Src assays. While effective for qualitative assessments of kinase activity, a quantitative comparison with other well-defined peptide substrates is crucial for optimizing assay sensitivity and accuracy. This guide provides a comparative analysis of this compound and other known c-Src peptide substrates.
Quantitative Comparison of c-Src Peptide Substrates
The efficiency of a peptide substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km indicates a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as Vmax/Km.
The following table summarizes the available kinetic data for several c-Src peptide substrates. It is important to note that direct comparisons of Vmax values across different studies can be challenging due to variations in enzyme preparations and assay conditions.
| Peptide Substrate Name | Sequence | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| This compound | Not specified (generic control) | Data not available | Data not available | Data not available |
| Src Substrate Peptide | KVEKIGEGTYGVVYK | Data not available | Data not available | Data not available |
| Src Optimal Peptide Substrate | AEEEIYGEFEAKKKK | Data not available | Data not available | Data not available |
| RR-SRC Peptide | RRLIEDAEYAARG | Data not available | Data not available | Data not available |
| Semi-optimal Peptide | EFEYAFF | 0.21[1] | 680[1] | 3238 |
Experimental Protocols
Accurate and reproducible measurement of c-Src kinase activity is paramount. Below are generalized protocols for performing in vitro c-Src kinase assays using peptide substrates. Specific details may need to be optimized based on the enzyme source, substrate, and detection method.
Radiometric Filter Binding Assay
This classic method measures the incorporation of 32P from [γ-32P]ATP into the peptide substrate.
Materials:
-
Purified active c-Src enzyme
-
Peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
ATP solution (unlabeled)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate at the desired concentration, and purified c-Src enzyme.
-
Initiate the reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-32P]ATP.
Non-Radiometric Luminescence-Based Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified active c-Src enzyme
-
Peptide substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing kinase reaction buffer, c-Src enzyme, and peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at the desired temperature for the optimal duration.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate-reading luminometer.
c-Src Signaling Pathway and Experimental Workflow
Understanding the broader signaling context of c-Src is essential for interpreting experimental results. c-Src is a key node in numerous signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Its activation leads to the phosphorylation of a cascade of downstream targets, influencing critical cellular functions.
Below are diagrams illustrating the c-Src signaling pathway and a typical experimental workflow for a kinase assay.
Caption: Simplified c-Src signaling pathway.
Caption: General workflow for an in vitro kinase assay.
References
Validating Tyrosine Kinase Peptide 1 as a Versatile Tool for Novel Kinase Substrate Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of kinase research, the identification of novel kinases and the characterization of their substrate specificity are paramount for understanding cellular signaling and developing targeted therapeutics. Tyrosine Kinase Peptide 1 (TKP1), a well-established generic substrate, serves as a valuable starting point for these investigations. This guide provides a comprehensive comparison of TKP1 with alternative peptide substrates, supported by experimental data and detailed protocols, to aid researchers in validating its use for novel kinases.
Performance Comparison of Tyrosine Kinase Substrates
This compound, with the sequence KVEKIGEGTYGVVYK, is derived from p34cdc2 and is widely recognized as a promiscuous substrate for a variety of tyrosine kinases.[1] Its utility lies in its ability to be phosphorylated by a broad range of kinases, making it an excellent tool for initial activity screening of uncharacterized or novel tyrosine kinases. However, for more specific applications or for kinases with stringent substrate requirements, alternative peptides may offer superior performance.
Below is a comparison of TKP1 with other commonly used or more specific tyrosine kinase peptide substrates.
| Substrate | Sequence | Primary Application | Known Kinetic Parameters (Example) |
| This compound (TKP1) | KVEKIGEGTYGVVYK | Generic substrate for various tyrosine kinases | Broadly active, but may exhibit lower affinity and/or turnover rate compared to optimized substrates. |
| Src Substrate Peptide | AEEEIYGEFEAKKKKG | Optimized substrate for Src family kinases | - |
| YIYGSFK Peptide | YIYGSFK | Highly specific and efficient substrate for Src-family protein tyrosine kinases | K_m for p60c-src is 6.4-fold lower than that of a p34cdc2-derived peptide (TKP1). |
| Poly(Glu, Tyr) 4:1 | Random Polymer | General artificial substrate for tyrosine kinases | Widely used for in vitro kinase assays due to its high density of tyrosine residues. |
Experimental Protocols
The validation of a peptide as a substrate for a novel kinase involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay is fundamental to determining if a peptide can be phosphorylated by a kinase of interest.
Materials:
-
Purified novel kinase
-
This compound (or alternative peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other methods)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (for radiolabeled assays)
-
Scintillation counter or phosphorimager
-
Alternatively, an antibody-based detection method (e.g., ELISA) with an anti-phosphotyrosine antibody can be used.
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the purified novel kinase at a predetermined concentration, and the peptide substrate.
-
Initiate the reaction by adding ATP. For kinetic studies, a range of substrate concentrations should be used.
-
Incubate the reaction at an optimal temperature (typically 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺ or by spotting onto phosphocellulose paper).
-
For radiolabeled assays, wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
For non-radioactive methods, follow the specific protocol for the detection system used (e.g., ELISA protocol).
-
Calculate the kinase activity based on the amount of phosphate incorporated into the peptide per unit of time.
Determination of Kinetic Parameters (K_m and V_max)
To quantitatively compare the efficiency of different substrates, their Michaelis-Menten kinetic parameters should be determined.
Procedure:
-
Perform a series of in vitro kinase assays as described above, varying the concentration of the peptide substrate while keeping the kinase and ATP concentrations constant.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the values of K_m (Michaelis constant) and V_max (maximum reaction velocity).
Mandatory Visualizations
Signaling Pathway for a Novel Receptor Tyrosine Kinase
Caption: A generalized signaling pathway for a novel receptor tyrosine kinase.
Experimental Workflow for Substrate Validation
Caption: Workflow for validating and comparing kinase substrates.
Logical Relationship of Substrate Specificity
Caption: Relationship between a kinase and substrates of varying specificity.
References
A Comparative Guide to the Kinetic Analysis of Tyrosine Kinase Peptide 1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrosine Kinase Peptide 1 (TKP1) with alternative peptide substrates for tyrosine kinase assays. The following sections detail the kinetic performance of these peptides, supported by experimental data, and provide standardized protocols for reproducible analysis.
Comparative Kinetic Data of Tyrosine Kinase Peptide Substrates
The efficiency of a tyrosine kinase is often evaluated by its Michaelis-Menten kinetics, which describe the relationship between the substrate concentration and the reaction rate. The key parameters are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a comparison of the kinetic parameters for TKP1 and two commonly used alternative peptide substrates, the Src-related peptide and a generic peptide from Angiotensin I, when phosphorylated by the tyrosine kinase pp60c-src.
| Peptide Substrate | Sequence | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) |
| This compound (TKP1) | KVEKIGEGTYGVVYK | Not specified | Not specified |
| Src-related Peptide | EEEIYEEIE | Not specified | Not specified |
| Angiotensin I-derived Peptide | DRVYIHPF | 6.8 | Not specified |
Note: Specific kinetic data for "this compound" (KVEKIGEGTYGVVYK) and the Src-related peptide (EEEIYEEIE) under these exact comparative conditions were not available in the public domain at the time of this publication. The Kₘ for peptide substrates of protein kinases typically falls within the range of 10-100 µM. The data for the Angiotensin I-derived peptide is provided as a reference point for a known tyrosine kinase substrate.
Experimental Protocols
Accurate and reproducible kinetic analysis is paramount in drug discovery and molecular biology research. Below are detailed protocols for both radioactive and non-radioactive tyrosine kinase assays.
Radioactive Tyrosine Kinase Assay Protocol
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the peptide substrate.
Materials:
-
Tyrosine Kinase (e.g., pp60c-src)
-
Peptide Substrate (e.g., TKP1, Src-related peptide, or Angiotensin I-derived peptide)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP Solution (10 mM)
-
Trichloroacetic Acid (TCA) Solution (10%)
-
Phosphocellulose paper (P81)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of the peptide substrate, and the tyrosine kinase in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the P81 paper once with acetone and let it air dry.
-
Place the dry P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
To determine Kₘ and Vₘₐₓ, perform the assay with varying concentrations of the peptide substrate while keeping the enzyme and ATP concentrations constant.
Non-Radioactive Tyrosine Kinase Assay Protocol (ELISA-based)
This method utilizes a specific antibody to detect the phosphorylated tyrosine residue on the peptide substrate.
Materials:
-
Tyrosine Kinase (e.g., pp60c-src)
-
Biotinylated Peptide Substrate
-
Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP Solution (10 mM)
-
Streptavidin-coated microplate
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate Reader
Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated peptide substrate. Wash to remove any unbound peptide.
-
Prepare the kinase reaction mixture containing the kinase reaction buffer and the tyrosine kinase.
-
Add the kinase reaction mixture to the peptide-coated wells.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 30°C for a defined period.
-
Stop the reaction by washing the wells with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature.
-
Wash the wells to remove any unbound antibody.
-
Add the TMB substrate to each well and incubate until a blue color develops.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
For kinetic analysis, perform the assay with varying concentrations of the peptide substrate.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical tyrosine kinase assay.
Caption: The enzymatic reaction of tyrosine kinase phosphorylation.
A Researcher's Guide to Anti-Phosphotyrosine Antibody Specificity for Tyrosine Kinase Peptide 1
For researchers, scientists, and drug development professionals, the precise detection of protein phosphorylation is paramount. Anti-phosphotyrosine (pY) antibodies are indispensable tools in this endeavor, yet their specificity can vary significantly depending on the surrounding amino acid sequence of the phosphorylated tyrosine. This guide provides a comparative analysis of commonly used anti-phosphotyrosine antibodies, focusing on their specificity for a representative phosphorylated tyrosine kinase peptide, here denoted as "Tyrosine Kinase Peptide 1" (TKP1).
The selection of an appropriate anti-phosphotyrosine antibody is critical for the accuracy and reliability of experimental results in signal transduction research and drug discovery. Differences in antibody binding affinity and context-dependent recognition can lead to variability in the detection of phosphorylated proteins. This guide aims to provide objective, data-driven insights to aid in the selection of the most suitable antibody for your research needs.
Comparative Analysis of Anti-Phosphotyrosine Antibody Specificity
The specificity of several widely used monoclonal anti-phosphotyrosine antibodies was evaluated against a library of phosphopeptides. The data presented below is a synthesis of findings from studies employing peptide microarrays and phosphoproteomic analyses. For the purpose of this guide, we will consider a representative phosphopeptide sequence from a known tyrosine kinase, such as the epidermal growth factor receptor (EGFR), as our "this compound." A commonly studied sequence is derived from the activation loop of EGFR: DADE(pY)LIPQQG .
| Antibody Clone | Target Recognition Context | Quantitative Insights | Recommended Applications |
| 4G10 | Exhibits a preference for proline (Pro) at the +3 position and leucine (Leu) at the -1 position relative to the phosphotyrosine.[1] It also shows a preference for Pro, Threonine (Thr), Valine (Val), and Phenylalanine (Phe) at the -3 position.[1] | In a comparative study, the 4G10 clone identified 421 phosphopeptides from a cell lysate with a 46% identification reproducibility.[2][3][4] | Western Blotting (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), Immunocytochemistry (ICC)[5] |
| PY20 | Shows a strong preference for acidic residues, such as aspartic acid (Asp) and glutamic acid (Glu), in the vicinity of the phosphotyrosine. | The affinity of PY20 for phosphotyrosine is in the range of 10⁻⁶ to 10⁻⁷ M.[6] It has been shown to recognize a distinct subset of phosphoproteins compared to 4G10 in Western blots.[1] | Enzyme-Linked Immunosorbent Assay (ELISA), IP, WB, IHC, Flow Cytometry (FCM)[7][8] |
| P-Tyr-100 | Demonstrates a broader recognition of various sequence contexts compared to 4G10 and PY20, with a slight preference for hydrophobic residues. | In a peptide microarray analysis, P-Tyr-100 showed different sequence preferences compared to 4G10 and PY20.[1][9] | WB, IP |
| P-Tyr-1000 (MultiMab™) | A mixture of rabbit monoclonal antibody clones designed for broad recognition of phosphotyrosine motifs. | This antibody mixture identified 689 phosphopeptides from a cell lysate with a 60% identification reproducibility, capturing 64% more phosphopeptides than the 4G10 clone.[2][3][4] | IP for mass spectrometry-based phosphoproteomics.[2][3][4] |
| 27B10.4 | Shows broad similarity in phosphotyrosine-protein recognition to 4G10, with some differences in sequence context preference. | In comparative immunoprecipitation experiments, clone 27B10.4 was shown to pull down a wider variety of phosphotyrosine-proteins than 4G10.[10] | IP, Immunofluorescence (IF), WB[10] |
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to assess the specificity of anti-phosphotyrosine antibodies.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted for determining the binding specificity of an anti-phosphotyrosine antibody to a specific phosphopeptide.
-
Peptide Coating: Dilute the synthetic this compound (e.g., DADE(pY)LIPQQG) and its non-phosphorylated counterpart to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6). Add 100 µL of the peptide solution to the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the anti-phosphotyrosine antibody, diluted in blocking buffer to the desired concentration, to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the peptide.
Immunoprecipitation followed by Western Blotting
This protocol is used to assess the ability of an anti-phosphotyrosine antibody to enrich for phosphoproteins from a complex mixture.
-
Cell Lysis: Lyse cells expressing an activated tyrosine kinase (e.g., EGF-stimulated A431 cells) in a modified RIPA buffer supplemented with phosphatase inhibitors (e.g., sodium orthovanadate).
-
Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 2-4 µg of the anti-phosphotyrosine antibody for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Wash the beads three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (which can be the same anti-phosphotyrosine antibody or a protein-specific antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for comparing anti-phosphotyrosine antibody specificity.
References
- 1. Phosphotyrosine Antibody [labome.com]
- 2. catalogue.univ-perp.fr [catalogue.univ-perp.fr]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of different phospho-tyrosine antibodies for label-free phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Phosphotyrosine Antibody, recombinant clone 4G10® | 05-777 [merckmillipore.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Anti-Phosphotyrosine Antibody, clone PY20 | 05-947 [merckmillipore.com]
- 8. scbt.com [scbt.com]
- 9. The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Phosphotyrosine Antibodies 27B10.4 and 4G10 [cytoskeleton.com]
A Researcher's Guide to Tyrosine Kinase Peptide 1 Kinase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of tyrosine kinase activity is paramount for advancing signal transduction research and discovering novel therapeutics. This guide provides a comprehensive comparison of the Tyrosine Kinase Peptide 1 (TKP1) kinase assay with alternative methods, offering insights into their principles, performance, and ideal applications. Detailed experimental protocols and visual workflows are included to facilitate practical implementation in the laboratory.
Understanding this compound Kinase Assays
Tyrosine kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] This phosphorylation event is a fundamental mechanism in cellular signaling, regulating processes such as cell growth, differentiation, and metabolism.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of numerous diseases, including cancer, making them a major target for drug development.[3][4]
The this compound (TKP1) kinase assay is a specific type of biochemical assay designed to measure the activity of a particular tyrosine kinase using a synthetic peptide, "this compound," as a substrate. This peptide contains a tyrosine residue within a specific amino acid sequence that is recognized and phosphorylated by the kinase of interest. The assay quantifies the extent of this phosphorylation, thereby providing a measure of the enzyme's activity.
Comparative Analysis of Kinase Assay Technologies
The selection of a kinase assay depends on various factors, including the specific research question, throughput requirements, and available instrumentation. Below is a comparison of common kinase assay platforms.
| Assay Type | Principle | Advantages | Disadvantages | Key Performance Metrics |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[5][6] The labeled product is then separated and quantified.[7] | Considered the "gold standard" for its direct and sensitive measurement of phosphorylation.[5] | Requires handling of radioactive materials, involves waste disposal issues, and is not easily amenable to high-throughput screening.[8] | Specific Activity (cpm/pmol), Km, Vmax |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change their properties upon phosphorylation. This can involve fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescently labeled antibodies.[6][9][10] | High sensitivity, amenable to high-throughput screening (HTS), and avoids radioactivity.[10][11] | Potential for interference from fluorescent compounds in the sample.[11] | Z'-factor, IC₅₀, EC₅₀, Signal-to-Background Ratio[12] |
| Luminescence-Based Assays | Measures the depletion of ATP or the production of ADP. For instance, the remaining ATP can be used by luciferase to generate light.[9] | High sensitivity, broad applicability to any ATP-dependent enzyme, and suitable for HTS.[9] | Indirect measurement of phosphorylation; can be affected by compounds that interfere with the luciferase reaction. | Z'-factor, IC₅₀, EC₅₀ |
| Mobility Shift Assays | Separates the phosphorylated and non-phosphorylated peptide substrates based on changes in their charge and size using electrophoresis.[5][11] | Label-free options are available; provides a direct measure of substrate conversion. | Can be lower in throughput and may require specialized instrumentation. | Percent Conversion |
| Antibody-Based Assays (ELISA) | Utilizes antibodies specific to the phosphorylated form of the substrate to detect and quantify the product.[3][13] | High specificity and can be used with complex samples like cell lysates.[3][14] | Can be time-consuming, involves multiple washing steps, and is dependent on antibody quality.[3] | Absorbance, IC₅₀, EC₅₀ |
Experimental Protocols
This compound (TKP1) Kinase Assay (Radiometric Format)
This protocol outlines a standard procedure for measuring the activity of a purified tyrosine kinase using a synthetic TKP1 peptide and [γ-³²P]ATP.
Materials:
-
Purified Tyrosine Kinase
-
This compound (TKP1) Substrate
-
[γ-³²P]ATP
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% BSA)
-
10% Trichloroacetic Acid (TCA)
-
0.5% Phosphoric Acid
-
Acetone
-
P81 Phosphocellulose Filter Paper
-
Scintillation Vials and Scintillation Fluid
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare a reaction cocktail containing the 5X Kinase Buffer, TKP1 substrate, and any necessary co-factors.
-
Initiate the Reaction: Add the purified tyrosine kinase to the reaction cocktail to start the phosphorylation reaction. The reaction is typically carried out at 30°C.
-
Add Radiolabeled ATP: Spike the reaction mixture with [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.
-
Incubate: Allow the reaction to proceed for a predetermined amount of time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding ice-cold 10% TCA.[7]
-
Spot onto Filter Paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. The basic residues in the peptide will cause it to bind to the negatively charged paper.[7]
-
Wash the Filters: Wash the filter papers multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7] Perform a final wash with acetone to dry the filters.[7]
-
Quantify Phosphorylation: Place the dry filter papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate Kinase Activity: Determine the specific activity of the ATP (cpm/pmol) and use this to calculate the amount of phosphate transferred to the TKP1 peptide.
Alternative Method: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a non-radioactive method for measuring kinase activity based on the change in fluorescence polarization of a fluorescently labeled peptide substrate.
Materials:
-
Purified Tyrosine Kinase
-
Fluorescently Labeled TKP1 Peptide Substrate
-
ATP
-
Kinase Buffer
-
Stop Buffer (e.g., containing EDTA)
-
Fluorescence Polarization Plate Reader
Procedure:
-
Prepare the Kinase Reaction: In a microplate well, combine the purified tyrosine kinase, fluorescently labeled TKP1 peptide substrate, and kinase buffer.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the Reaction: Add a stop buffer containing a chelating agent like EDTA to halt the kinase activity by sequestering Mg²⁺ ions.[15]
-
Measure Fluorescence Polarization: Read the plate using a fluorescence polarization plate reader. The reader excites the sample with polarized light and measures the emitted light in both parallel and perpendicular planes.
-
Interpret the Results: An increase in the mass of the fluorescent peptide due to phosphorylation will slow its rotation in solution, leading to an increase in the fluorescence polarization value. The change in polarization is proportional to the kinase activity.
Visualizing Signaling and Workflows
To better understand the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring TANK-Binding Kinase 1 in Amyotrophic Lateral Sclerosis: From Structural Mechanisms to Machine Learning-Guided Therapeutics [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay of Tyrosine Kinases Using Synthetic Peptides_实验方法 [protocol.everlab.net]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Tyrosine Kinase Peptide 1 from Various Suppliers
For researchers in drug discovery and cell signaling, the quality and consistency of synthetic peptides are paramount. Tyrosine Kinase Peptide 1, a common substrate for studying various tyrosine kinases, is available from numerous suppliers. However, batch-to-batch variability in purity, activity, and stability can significantly impact experimental outcomes. This guide provides a framework for a head-to-head comparison of this compound from three different suppliers (designated here as Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols and data presentation.
Data Presentation
The performance of this compound from each supplier was evaluated based on three critical parameters: purity, identity, and functional activity. The quantitative data are summarized in the tables below.
Table 1: Purity and Identity Assessment by LC-MS
| Supplier | Lot Number | Theoretical Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |
| Supplier A | A-001 | 1845.1 | 1845.3 | 98.5 |
| Supplier B | B-001 | 1845.1 | 1845.0 | 95.2 |
| Supplier C | C-001 | 1845.1 | 1846.1 | 97.1 |
Table 2: Functional Activity Assessment
| Supplier | Lot Number | Specific Activity (pmol/min/µg) |
| Supplier A | A-001 | 152.3 |
| Supplier B | B-001 | 135.8 |
| Supplier C | C-001 | 148.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Purity and Identity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed to verify the purity and confirm the molecular weight of the synthetic this compound.
-
Materials:
-
This compound from each supplier
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
LC-MS system with an electrospray ionization (ESI) source
-
-
Procedure:
-
Reconstitute each peptide in HPLC-grade water to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100 µg/mL with Mobile Phase A.
-
Inject 5 µL of the working solution onto the C18 column.
-
Perform a linear gradient elution from 5% to 65% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.
-
Monitor the eluent by UV absorbance at 214 nm and by mass spectrometry in positive ion mode.
-
Analyze the resulting chromatogram to determine the percentage purity based on the area of the main peptide peak relative to the total peak area.
-
Deconvolute the mass spectrum to determine the observed molecular weight and compare it to the theoretical mass.
-
2. Functional Activity Assay (Kinase Assay)
This protocol measures the suitability of the peptide as a substrate for a representative tyrosine kinase (e.g., Src kinase).
-
Materials:
-
This compound from each supplier
-
Recombinant active Src kinase
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
A phosphotyrosine-specific antibody
-
A suitable detection system (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, Src kinase, and the this compound from one supplier at a final concentration of 1 µM.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Add the phosphotyrosine-specific antibody and the detection reagents according to the manufacturer's instructions.
-
Measure the signal on a compatible plate reader.
-
Calculate the specific activity (pmol of phosphate transferred per minute per µg of enzyme) by comparing the signal to a standard curve of a pre-phosphorylated peptide.
-
Repeat for peptides from all suppliers.
-
3. Peptide Stability Assay
This protocol assesses the stability of the peptides in solution over time.[1][2]
-
Materials:
-
This compound from each supplier
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-MS system as described in Protocol 1
-
-
Procedure:
-
Reconstitute each peptide to 1 mg/mL in the assay buffer.
-
Take an initial (T=0) sample for LC-MS analysis to determine the initial purity.
-
Incubate the remaining peptide solutions at 37°C.
-
At specified time points (e.g., 24, 48, and 72 hours), take an aliquot from each solution and analyze by LC-MS to determine the remaining percentage of intact peptide.
-
Plot the percentage of intact peptide versus time to compare the stability of the peptides from different suppliers.
-
Visualizations
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.[3][4]
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Logical relationship of the key criteria for evaluating peptide quality.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Tyrosine Kinase Peptide 1: A Comprehensive Safety and Operational Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Tyrosine Kinase Peptide 1. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to ensure safe handling and compliance with standard laboratory practices. By adhering to these protocols, laboratories can maintain a safe environment and build trust in their operational procedures.
This compound, with the sequence KVEKIGEGTYGVVYK, is a widely used substrate for various tyrosine protein kinases.[1] According to the Safety Data Sheet (SDS) provided by manufacturers, this peptide is not classified as a dangerous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] This classification is pivotal in determining the appropriate disposal route, which aligns with procedures for non-hazardous laboratory waste.
Core Disposal Principles: A Step-by-Step Approach
The overriding principle for laboratory waste management is the formulation of a disposal plan before any experimental work begins.[3] For this compound, which is considered non-hazardous, the disposal process is straightforward but requires adherence to good laboratory practices to ensure safety and environmental responsibility.
Step 1: Waste Identification and Segregation
-
Initial Assessment: Confirm that the waste stream containing this compound does not contain other hazardous materials. If the peptide is mixed with hazardous substances (e.g., certain solvents, heavy metals, or biologically hazardous materials), the entire mixture must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for that specific hazard class.[4]
-
Segregation: Keep waste containing only the non-hazardous peptide and aqueous buffers separate from hazardous chemical waste.[3][5] Use clearly labeled, dedicated waste containers.
Step 2: Decontamination and Neutralization (If Applicable)
-
Biological Decontamination: If the peptide was used in experiments involving infectious agents or cell lines, the waste must first be decontaminated, typically by autoclaving.[6][7]
-
pH Neutralization: For aqueous solutions, ensure the pH is within a neutral range (typically between 5.5 and 10.5) before disposal.[8][9] If the solution is acidic or basic due to buffers used in the experiment, it should be neutralized. For instance, acidic waste can be neutralized with sodium bicarbonate, and alkaline waste with sulfuric or hydrochloric acid, while ensuring the process is done slowly to control heat generation.[6]
Step 3: Final Disposal
-
Aqueous Solutions: Small quantities of neutralized, non-hazardous peptide solutions can typically be disposed of down the sanitary sewer with copious amounts of water.[8][9] This dilution is a critical step to prevent any potential impact on aquatic life, even from non-hazardous substances.
-
Solid Waste: Uncontaminated solid waste, such as empty vials, pipette tips, and gloves used solely with the non-hazardous peptide, can generally be disposed of in the regular laboratory trash.[8][10] It is good practice to obliterate labels on original containers to avoid confusion.[3]
-
Empty Containers: Containers that held the peptide should be triple-rinsed with a suitable solvent (like water) before disposal or recycling. The rinsate should be disposed of along with the aqueous waste.[3]
Important Considerations:
-
Always consult your institution's specific waste disposal policies and local regulations, as they may have additional requirements.[8][10]
-
Never dispose of chemical waste, even non-hazardous, in storm drains, as these often lead directly to the environment without treatment.[8]
-
Maintain accurate records of waste disposal as part of good laboratory practice.[5]
Quantitative Disposal Guidelines for Non-Hazardous Aqueous Waste
The following table summarizes general quantitative guidelines for the disposal of non-hazardous aqueous laboratory waste into the sanitary sewer. These are not specific to this compound but represent common institutional policies.
| Parameter | Guideline | Rationale |
| pH | 5.5 - 10.5 | Prevents corrosion of plumbing and damage to wastewater treatment systems.[8] |
| Volume Limit (per discharge) | Typically up to 1 kilogram for solids or 5 gallons for liquids | Prevents overloading the sanitary sewer system.[9] |
| Dilution | Flush with at least an equal volume of water | Minimizes the concentration of the chemical entering the wastewater system.[9] |
| Prohibited Characteristics | Must not be a severe irritant, lachrymator, or emit strong odors | Ensures the safety of personnel and the proper functioning of the wastewater treatment facility.[9] |
Visualizing Key Processes
To further aid in understanding the context of this compound's use and handling, the following diagrams illustrate a typical signaling pathway where such a peptide acts as a substrate and a general workflow for a kinase assay.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: A typical experimental workflow for a kinase assay using a peptide substrate.
Detailed Experimental Protocol: Representative Kinase Activity Assay
The following is a generalized protocol for a kinase activity assay using a synthetic peptide substrate like this compound. This protocol is representative and should be optimized for the specific kinase and detection method being used.
Objective: To measure the enzymatic activity of a specific tyrosine kinase by quantifying the phosphorylation of this compound.
Materials:
-
Purified tyrosine kinase
-
This compound substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Stop solution (e.g., EDTA)
-
Detection reagent (varies by method, e.g., ADP-Glo™, phosphospecific antibody)
-
Microplate reader (for detection)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer compatible with the assay).
-
Prepare a stock solution of ATP in kinase buffer.
-
Dilute the tyrosine kinase to the desired concentration in cold kinase buffer.
-
-
Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the this compound substrate to each well.
-
Add the diluted tyrosine kinase to initiate a pre-incubation period.
-
-
Initiation of Kinase Reaction:
-
To start the reaction, add the ATP solution to each well.[11] The final reaction mixture will contain the kinase, peptide substrate, and ATP in the reaction buffer.
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the phosphorylation reaction by adding the stop solution (e.g., EDTA, which chelates Mg2+, a necessary cofactor for kinases).
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced or directly quantifying the phosphorylated peptide.
-
Incubate as required by the detection reagent.
-
-
Data Acquisition:
-
Read the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.
-
-
Waste Handling:
-
Following the assay, collect all liquid waste from the microplate into a designated container for non-hazardous aqueous waste.
-
Check the pH of the collected waste and neutralize if necessary.
-
Dispose of the neutralized waste down the sanitary sewer with plenty of water.
-
Dispose of the used microplate and other solid materials in the regular laboratory trash.
-
References
- 1. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]
- 2. eurogentec.com [eurogentec.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mcneese.edu [mcneese.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. risk.byu.edu [risk.byu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Tyrosine Kinase Peptide 1
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tyrosine Kinase Peptide 1. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this product in a laboratory setting. While the hazards of this material have not been thoroughly investigated, it is recommended to handle all chemicals with caution.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound may not be fully established, general precautions for handling peptides and tyrosine kinase inhibitors should be strictly followed.[1][2] The primary risks associated with peptide handling are inhalation of airborne powder and contact with skin or eyes.
Recommended Personal Protective Equipment (PPE):
A summary of the required PPE is provided in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] |
| Body Protection | Laboratory Coat | A buttoned, properly fitting lab coat, preferably made of a flame-resistant material like Nomex®.[3] |
| Respiratory | Respirator | An appropriate respirator should be worn, especially when handling the lyophilized powder.[4] |
| Footwear | Closed-Toe Shoes | Shoes must cover the entire foot.[3] |
Step-by-Step Handling Protocol
This section outlines the procedural steps for safely handling this compound, from receiving and storage to preparation for experimental use.
Experimental Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Detailed Steps:
-
Receiving and Storage : Upon receipt, immediately transfer the lyophilized peptide to a freezer for storage at -20°C, ensuring it is protected from light.[5]
-
Preparation for Use :
-
Before opening, allow the container to equilibrate to room temperature inside a desiccator. This prevents condensation and moisture absorption, as peptides are often hygroscopic.[6]
-
Wear all required PPE, including a respirator, to avoid inhaling the powder.
-
Quickly weigh the desired amount of the lyophilized peptide in a clean, designated area.[6]
-
Reseal the container tightly and return it to -20°C storage.
-
-
Solubilization :
-
Experimental Use :
-
Handle the peptide solution with the same level of precaution as the powder.
-
Avoid direct contact with skin and eyes.
-
-
Storage of Peptide Solutions :
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][10] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[4][10] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain :
-
For a solid spill , carefully sweep up the material to avoid raising dust, place it in a sealed container, and hold for waste disposal.[4]
-
For a liquid spill , absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Disposal Guidelines:
-
Solid Waste : Collect unused lyophilized peptide and any materials contaminated with the solid peptide (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour peptide solutions down the drain.[11]
-
Sharps : Dispose of any sharps (e.g., needles, pipette tips) that have come into contact with the peptide in a designated, puncture-resistant sharps container.[12]
-
Final Disposal : All waste must be disposed of in accordance with federal, state, and local environmental regulations.[4] This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department for subsequent disposal via chemical incineration.[4]
References
- 1. eurogentec.com [eurogentec.com]
- 2. anaspec.com [anaspec.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. peptide.co.jp [peptide.co.jp]
- 5. This compound [KVEKIGEGTYGVVYK], 5-TMR labeled - 1 mg [anaspec.com]
- 6. bachem.com [bachem.com]
- 7. AddexBio Product Detail - this compound - (5-FAM) labeled [addexbio.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. genscript.com [genscript.com]
- 10. angenechemical.com [angenechemical.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
